molecular formula C9H14O5 B15128974 Buergerinin B

Buergerinin B

Cat. No.: B15128974
M. Wt: 202.20 g/mol
InChI Key: FQOXWSFMKSXFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buergerinin B is a useful research compound. Its molecular formula is C9H14O5 and its molecular weight is 202.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one

InChI

InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3

InChI Key

FQOXWSFMKSXFDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2(C1COC(=O)C2)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Buergerinin B from Scrophularia buergeriana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Buergerinin B, a C9 iridoid, from the roots of Scrophularia buergeriana. Due to the limited public availability of the specific, detailed isolation protocol for this compound, this document presents a generalized methodology based on established techniques for the separation of similar iridoid compounds from this plant species. The primary source detailing the isolation of Buergerinins B-E is cited for further reference. This guide also includes key chemical data for this compound and visual representations of the experimental workflow and a relevant biological signaling pathway.

Introduction to Scrophularia buergeriana and its Phytochemicals

Scrophularia buergeriana Miq., a perennial herb belonging to the Scrophulariaceae family, is a significant plant in traditional medicine, particularly in East Asia.[1] Its roots are known to contain a variety of bioactive compounds, including iridoid glycosides, phenylpropanoid glycosides, and phenolic acids.[2][3] Among the diverse phytochemicals, iridoids are a major class of secondary metabolites in the Scrophularia genus and have demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects.[2][4]

This compound is one of several C9 iridoids isolated from Scrophularia buergeriana. While research on this specific compound is not as extensive as for other constituents like harpagoside, its unique structure warrants investigation for potential therapeutic applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its detection, characterization, and quantification.

PropertyValueSource
Molecular Formula C₉H₁₄O₅PubChem
Molecular Weight 202.20 g/mol PubChem
IUPAC Name (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-onePubChem
SMILES C[C@@]1(C--INVALID-LINK--O)OPubChem
InChIKey FQOXWSFMKSXFDD-YGBUUZGLSA-NPubChem

Experimental Protocol for the Isolation of this compound

The following protocol is a generalized procedure for the isolation of iridoids from the roots of Scrophularia buergeriana. The specific details for the isolation of this compound are described in the publication by Lin, S. J., et al. (2006) in Helvetica Chimica Acta. This protocol is based on common phytochemical isolation techniques reported for this plant.

Plant Material Collection and Preparation
  • Collection: The roots of Scrophularia buergeriana are collected and authenticated by a qualified botanist.

  • Drying: The fresh roots are washed, air-dried in the shade, and then ground into a coarse powder.

  • Storage: The powdered plant material is stored in airtight containers in a cool, dry place to prevent degradation of phytochemicals.

Extraction
  • Solvent Extraction: The dried root powder is extracted exhaustively with 80% aqueous methanol (B129727) or ethanol (B145695) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Maceration/Percolation: The extraction can be performed by maceration with occasional shaking for several days or by percolation for a more efficient extraction.

  • Filtration and Concentration: The extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure. Iridoids like this compound are typically found in the more polar fractions, such as the n-butanol fraction.

Chromatographic Purification
  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or octadecylsilane (B103800) (ODS) silica gel.

  • Elution: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system for silica gel is a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid). Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing the target compound are further purified by preparative HPLC on a C18 column. A gradient of acetonitrile (B52724) and water is typically used as the mobile phase.

  • Isolation of this compound: Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete structure and stereochemistry of the molecule.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Scrophularia buergeriana Roots (Dried and Powdered) extraction Extraction (80% Aqueous Methanol) plant_material->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction column_chromatography Column Chromatography (Silica Gel or ODS) n_butanol_fraction->column_chromatography fraction_pooling Fraction Pooling (TLC Analysis) column_chromatography->fraction_pooling prep_hplc Preparative HPLC (C18 Column) fraction_pooling->prep_hplc buergerinin_b Pure this compound prep_hplc->buergerinin_b

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway Modulation

Extracts from Scrophularia buergeriana have been shown to possess neuroprotective effects, potentially through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to external stimuli and plays a role in inflammation and apoptosis. The following diagram illustrates a simplified representation of this pathway, which could be a target for compounds like this compound.

signaling_pathway buergerinin_b This compound mapk MAPK (JNK, p38) buergerinin_b->mapk Inhibition? stress_stimuli Cellular Stress (e.g., Oxidative Stress, Inflammation) mapkkk MAPKKK (e.g., ASK1) stress_stimuli->mapkkk mapkk MAPKK (e.g., MKK4/7, MKK3/6) mapkkk->mapkk mapkk->mapk apoptosis Apoptosis mapk->apoptosis inflammation Inflammation mapk->inflammation

Caption: Hypothetical modulation of the MAPK signaling pathway.

Conclusion

This technical guide provides a framework for the isolation of this compound from Scrophularia buergeriana. While a specific, publicly accessible, step-by-step protocol is not available, the generalized methodology presented, based on established phytochemical techniques for this plant, offers a solid starting point for researchers. The provided physicochemical data and visualizations of the workflow and a potential biological target pathway serve as valuable resources for scientists and drug development professionals interested in exploring the therapeutic potential of this iridoid compound. For the precise isolation protocol, consulting the cited primary literature is highly recommended.

References

Unraveling the Molecular Architecture of Buergerinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the chemical structure elucidation of Buergerinin B, a C9-iridoid isolated from the roots of Scrophularia buergeriana, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and experimental procedures that were instrumental in defining the molecule's unique architecture.

This compound, along with its congeners Buergerinins C, D, and E, was first isolated and characterized by Lin, Tan, and their colleagues. Their work, published in Helvetica Chimica Acta, laid the foundation for understanding this class of natural products. The elucidation of its structure was a meticulous process involving the extraction and purification of the compound from its natural source, followed by a rigorous analysis using a suite of modern spectroscopic techniques.

Isolation from Scrophularia buergeriana

The journey to uncovering the structure of this compound began with the systematic extraction and fractionation of the dried roots of Scrophularia buergeriana. The process, outlined below, was designed to isolate the iridoid constituents from the complex mixture of phytochemicals present in the plant material.

G cluster_extraction Extraction & Initial Fractionation cluster_chromatography Chromatographic Purification A Dried Roots of S. buergeriana (5 kg) B Percolation with 95% EtOH (3x) A->B C EtOH Extract B->C D Suspension in H2O & Partition with Petroleum Ether C->D E Petroleum Ether Fraction (discarded) D->E Lipophilic components F Aqueous Layer D->F G Partition with EtOAc F->G H EtOAc Soluble Fraction G->H I Aqueous Layer G->I Polar components J EtOAc Fraction subjected to Silica Gel Column Chromatography H->J K Elution with CHCl3/MeOH gradient J->K L Collection of Fractions (Fr. 1-8) K->L M Fraction 4 L->M N Repeated Column Chromatography (Sephadex LH-20, RP-18) M->N O Pure this compound N->O G cluster_workflow Structure Elucidation Workflow A Isolated this compound B HR-MS Analysis A->B D IR & UV Spectroscopy A->D F 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) A->F C Molecular Formula Determination (C9H14O5) B->C G Establishment of Planar Structure C->G E Functional Group Identification (-OH, γ-lactone) D->E E->G F->G H NOESY Spectroscopy G->H I Determination of Relative Stereochemistry H->I J Final Structure of this compound I->J

Buergerinin B spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data for the C9-iridoid, Buergerinin B, is presented for researchers, scientists, and drug development professionals. This technical guide details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data crucial for the characterization of this natural product.

Spectroscopic Data of this compound

The structural elucidation of this compound, isolated from the roots of Scrophularia buergeriana, was accomplished through comprehensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
15.70d2.0
4a2.75m
54.08dd5.0, 2.5
1.95m
1.80m
73.85d2.5
7a2.55m
81.35s
4.30d12.0
4.15d12.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionδC (ppm)Type
1119.5CH
3172.1C
470.2CH₂
4a48.5CH
578.9CH
638.2CH₂
775.6CH
7a51.2CH
823.4CH₃

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zMolecular Formula
HR-ESI-MS[M+Na]⁺225.0739225.0739C₉H₁₄O₅Na

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands that provide insights into its functional groups.

  • ν_max (KBr) cm⁻¹: 3400 (br, OH), 1730 (C=O, γ-lactone), 1650 (C=C)

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process. The general workflow is outlined below.

G A Dried roots of Scrophularia buergeriana B Extraction with 95% EtOH A->B C Concentration of crude extract B->C D Suspension in H₂O and partition with EtOAc C->D E EtOAc-soluble fraction D->E F Silica gel column chromatography (CHCl₃/MeOH gradient) E->F G Sephadex LH-20 column chromatography (MeOH) F->G H Preparative HPLC (MeOH/H₂O) G->H I Pure this compound H->I G cluster_0 Spectroscopic Analysis Workflow A Isolated Compound (this compound) B Mass Spectrometry (HR-ESI-MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (1H, 13C, 2D) A->D E Molecular Formula Determination (C₉H₁₄O₅) B->E F Functional Group Identification (-OH, C=O, C=C) C->F G Connectivity and Stereochemistry Determination D->G H Structure Elucidation E->H F->H G->H

The Enigmatic Biosynthesis of Buergerinin B: An Uncharted Pathway in Iridoid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the diverse pharmacological activities of iridoids isolated from Scrophularia species, the biosynthetic pathway of Buergerinin B, a C9 iridoid found in Scrophularia buergeriana, remains largely unelucidated. Current scientific literature has yet to detail the specific enzymatic steps, precursor molecules, or the associated biosynthetic gene cluster responsible for its formation. This technical overview consolidates the available information regarding this compound and the broader context of iridoid biosynthesis in the Scrophularia genus, highlighting the significant knowledge gaps that present opportunities for future research.

While a definitive pathway for this compound is unknown, the general biosynthesis of iridoids provides a hypothetical framework. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. Their biosynthesis is a complex process that typically begins with the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to geranyl pyrophosphate (GPP), the immediate precursor to monoterpenes.

The biosynthesis of the core iridoid structure is thought to proceed through a series of cyclization and oxidation reactions of geraniol, which is derived from GPP. Key intermediates in this process often include 8-oxogeranial and the iridodial (B1216469) cation, which undergoes further modifications to yield the diverse array of iridoid structures observed in nature. However, the specific enzymes and intermediates that lead to the unique C9 structure of this compound have not been identified.

Research on Iridoid Biosynthesis in Scrophularia

The genus Scrophularia is a rich source of various iridoids, and research has begun to explore the genetic underpinnings of their production.[1] Studies on Scrophularia species have primarily focused on the isolation and characterization of these compounds for their potential medicinal properties.[2][3][4][5]

Recent genomic and transcriptomic analyses of Scrophularia ningpoensis, a closely related species to S. buergeriana, have shed some light on the regulation of iridoid biosynthesis. One study identified a histone methyltransferase gene, SnSDG8, that appears to regulate the expression of genes involved in the iridoid pathway through epigenetic mechanisms. This finding suggests a complex regulatory network controlling the production of these secondary metabolites. While this provides a clue about the regulation of iridoid synthesis in the genus, it does not delineate the specific pathway for this compound.

Challenges and Future Directions

The lack of a defined biosynthetic pathway for this compound presents a significant challenge for its biotechnological production and for the development of novel therapeutic agents based on its structure. Future research efforts should be directed towards:

  • Transcriptome and Genome Sequencing of Scrophularia buergeriana : To identify candidate genes encoding the enzymes involved in the this compound biosynthetic pathway. This would involve searching for homologs of known iridoid biosynthesis genes and identifying co-expressed gene clusters.

  • Biochemical Characterization of Candidate Enzymes : To functionally validate the roles of the identified genes through in vitro and in vivo assays. This would involve expressing the candidate enzymes in a heterologous host and testing their activity with putative substrates.

  • Metabolomic Profiling : To identify the intermediates in the this compound pathway by analyzing the metabolic profiles of S. buergeriana under different conditions or in genetically modified lines.

Elucidating the this compound biosynthesis pathway will not only provide fundamental insights into the metabolic diversity of the Scrophularia genus but also pave the way for the sustainable production of this and other valuable iridoids for pharmaceutical applications. Until such studies are conducted, the synthesis of this intriguing natural product by its host plant remains a black box.

References

The Figwort's Secrets: A Technical Guide to the Chemical Constituents and Bioactivity of Scrophularia buergeriana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scrophularia buergeriana, a perennial herb belonging to the Scrophulariaceae family, has a long history of use in traditional medicine, particularly in Korea, China, and Japan.[1][2] Known as "Hyun-Sam" in Korea, its roots have been traditionally used to treat a variety of ailments including fever, inflammation, constipation, and neuro-inflammatory conditions.[1][3] Modern scientific investigation has begun to unravel the chemical basis for these therapeutic effects, revealing a rich composition of bioactive compounds with significant potential for drug development. This technical guide provides an in-depth overview of the chemical constituents of Scrophularia buergeriana, its diverse bioactivities, detailed experimental protocols for its study, and the underlying molecular mechanisms of action.

Chemical Constituents of Scrophularia buergeriana

The roots of Scrophularia buergeriana are a rich source of various secondary metabolites, with iridoid glycosides and phenylpropanoid glycosides being the most prominent classes of compounds.[4] Phenolic acids and flavonoids have also been identified.

Major Bioactive Compounds

The primary bioactive compounds identified in Scrophularia buergeriana include:

  • Iridoid Glycosides: This class of compounds is considered a key contributor to the plant's therapeutic effects. Notable iridoids isolated from S. buergeriana include:

  • Phenylpropanoid Glycosides: These compounds are also abundant and exhibit significant biological activities. Acetoside (also known as verbascoside) is a key example found in this plant.

  • Phenolic Acids: Simple phenolic compounds also contribute to the bioactivity of S. buergeriana. These include:

    • Cinnamic acid

    • E-p-methoxy-cinnamic acid (p-MCA)

The chemical structures of these major compounds are diverse and contribute to the wide range of pharmacological effects observed.

Quantitative Analysis of Major Chemical Constituents

The concentration of these bioactive compounds can vary depending on factors such as geographic origin, cultivation practices, and extraction methods. Several studies have focused on the quantitative analysis of these compounds using techniques like High-Performance Liquid Chromatography (HPLC).

Compound ClassCompound NameConcentration (mg/g of 80% Methanol Extract)
Iridoid Glycosides Harpagoside11.5
Angoroside C7.6
Aucubin41.2
Phenylpropanoid Glycosides Acetoside (Verbascoside)4.8

Bioactivity of Scrophularia buergeriana

Extracts of Scrophularia buergeriana and its isolated compounds have demonstrated a broad spectrum of biological activities in both in vitro and in vivo models. These activities underscore the plant's potential for the development of novel therapeutics.

Neuroprotective and Memory-Enhancing Effects

A significant body of research points to the neuroprotective and cognitive-enhancing properties of S. buergeriana. Studies have shown that its extracts can ameliorate memory impairment in various animal models, including those induced by scopolamine (B1681570) and beta-amyloid. The underlying mechanisms for these effects involve the modulation of key signaling pathways related to neuronal survival, synaptic plasticity, and apoptosis.

Anti-inflammatory Activity

Traditionally used for inflammatory conditions, S. buergeriana has been scientifically validated for its potent anti-inflammatory effects. Extracts have been shown to inhibit the production of pro-inflammatory mediators and cytokines. This activity is largely attributed to the inhibition of the NF-κB signaling pathway.

Antioxidant Properties

The antioxidant activity of S. buergeriana contributes significantly to its protective effects, particularly in the context of neurodegeneration. The plant's constituents can scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes.

Anti-allergic Effects

Studies have demonstrated the anti-allergic potential of S. buergeriana extracts, showing inhibition of mast cell degranulation and suppression of allergic inflammation in animal models.

Estrogen-like Activity

Recent research has uncovered the estrogen-like activity of S. buergeriana root extracts. In in vitro models using MCF-7 breast cancer cells, the extract promoted cell proliferation in a manner similar to estradiol, suggesting its potential as a phytoestrogen for managing menopausal symptoms.

Quantitative Bioactivity Data

The following table summarizes some of the quantitative data related to the bioactivity of S. buergeriana extracts and its constituents.

BioactivityCompound/ExtractAssayResultReference
Neuroprotection S. buergeriana Extract (SBE)Glutamate-induced toxicity in SH-SY5Y cellsIncreased cell viability at 125, 250, and 500 µg/ml
ActeosideH₂O₂-induced neurotoxicity in PC12 cellsED₅₀: 40 µM
Anti-inflammatory Angoroside CROS generation in fMLF-stimulated neutrophilsIC₅₀: 0.34 µM
Estrogenic Activity S. buergeriana Root Extract (SB-R)MCF-7 cell proliferationSignificant increase at 100 and 200 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Scrophularia buergeriana.

Extraction and Isolation of Chemical Constituents

Protocol 1: Ethanol (B145695) Extraction and Fractionation

  • Grinding: The dried roots of S. buergeriana are ground into a fine powder.

  • Extraction: The powdered material is homogenized in ethanol at room temperature.

  • Filtration and Concentration: The solution is filtered, and the solvent is evaporated under reduced pressure to yield a crude ethanol extract.

  • Liquid-Liquid Extraction: The crude extract is suspended in water and partitioned with ethyl acetate (B1210297).

  • Fraction Concentration: The ethyl acetate fraction is concentrated by rotary evaporation to yield the ethyl acetate extract.

  • Chromatography: The extract is subjected to silica (B1680970) gel column chromatography with a gradient of n-hexane-acetone for further separation and isolation of compounds.

Protocol 2: 80% Methanol Extraction and Partitioning

  • Extraction: The dried roots are extracted with 80% aqueous methanol.

  • Concentration and Partitioning: The concentrate is partitioned successively with ethyl acetate, n-butanol, and water.

  • Chromatographic Separation: The n-butanol fraction is subjected to repeated silica gel or octadecyl SiO₂ column chromatography and medium-pressure liquid chromatography for the isolation of iridoid and phenylethanoid glycosides.

In Vitro Bioactivity Assays

Protocol 3: Neuroprotection Assay against Glutamate-Induced Toxicity in SH-SY5Y Cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10⁴ cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of S. buergeriana extract (e.g., 125, 250, 500 µg/ml) for 1 hour.

  • Induction of Cytotoxicity: Glutamate (e.g., 100 mM) is added to the wells (with or without the extract) and incubated for 3 hours.

  • Cell Viability Assessment: Cell viability is determined using a commercial kit, such as an MTT assay. The absorbance is measured, and cell viability is calculated as a percentage of the control group.

Protocol 4: Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of S. buergeriana extract for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the cells to induce an inflammatory response.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture medium is measured using the Griess reagent.

    • Cytokine Expression: The mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is quantified by real-time PCR.

    • Protein Expression: The protein levels of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB) are determined by Western blotting.

Protocol 5: Estrogen-like Activity in MCF-7 Cells (E-screen Assay)

  • Cell Culture: MCF-7 human breast cancer cells are maintained in a suitable medium.

  • Hormone Deprivation: Cells are cultured in a phenol (B47542) red-free medium with charcoal-stripped serum for a period to eliminate estrogenic influences.

  • Treatment: Cells are treated with various concentrations of S. buergeriana root extract, 17β-estradiol (positive control), and an estrogen receptor antagonist (e.g., ICI 182,780) to confirm receptor-mediated effects.

  • Cell Proliferation Assay: After a specified incubation period (e.g., 144 hours), cell proliferation is assessed using an MTT assay.

In Vivo Bioactivity Models

Protocol 6: Scopolamine-Induced Memory Impairment Mouse Model

  • Animal Acclimatization: Male mice are acclimatized for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into groups: normal control, scopolamine-treated, and scopolamine + S. buergeriana extract (e.g., 30 and 100 mg/kg/day, administered orally by gavage for a specified period, such as 28 days).

  • Induction of Amnesia: Scopolamine is administered intraperitoneally to induce memory impairment.

  • Behavioral Tests:

    • Passive Avoidance Test: This test assesses learning and memory based on the latency to enter a dark compartment associated with a mild foot shock.

    • Morris Water Maze: This test evaluates spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.

  • Biochemical Analysis: After the behavioral tests, brain tissues (e.g., hippocampus) are collected for the analysis of neurotransmitter levels, enzyme activities, and protein expression by Western blotting.

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of Scrophularia buergeriana are mediated through its influence on several key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

S. buergeriana extract has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. The extract's inhibitory effect on NF-κB phosphorylation leads to a downstream reduction in the production of inflammatory mediators such as TNF-α, IL-6, and iNOS.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK SBE Scrophularia buergeriana Extract SBE->IKK IkB IκB IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Dissociation Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_genes CREB_BDNF_Pathway SBE Scrophularia buergeriana Extract Upstream_kinases Upstream Kinases SBE->Upstream_kinases CREB CREB Upstream_kinases->CREB Phosphorylation pCREB p-CREB CREB->pCREB BDNF_gene BDNF Gene pCREB->BDNF_gene BDNF_protein BDNF Protein BDNF_gene->BDNF_protein Neuronal_survival Neuronal Survival BDNF_protein->Neuronal_survival Synaptic_plasticity Synaptic Plasticity BDNF_protein->Synaptic_plasticity Apoptosis_Pathway Neurotoxic_stimuli Neurotoxic Stimuli (e.g., Glutamate, Aβ) Bax Bax Neurotoxic_stimuli->Bax SBE Scrophularia buergeriana Extract SBE->Bax Bcl2 Bcl-2 SBE->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Caspase_activation Caspase Activation Mitochondrion->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Estrogen_Pathway SBE Scrophularia buergeriana Extract ERa ERα SBE->ERa AKT AKT ERa->AKT ERK ERK ERa->ERK pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK Cell_cycle_regulators Cell Cycle Regulators pAKT->Cell_cycle_regulators pERK->Cell_cycle_regulators Cell_proliferation Cell Proliferation Cell_cycle_regulators->Cell_proliferation

References

Buergerinin B: A Technical Guide to its Physicochemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a naturally occurring iridoid glycoside isolated from the roots of Scrophularia buergeriana.[1][2] This plant genus is known to be a rich source of iridoids and terpenoids, which have shown potential anti-inflammatory, hepatoprotective, and neuroprotective activities.[3][4] Given the growing interest in natural products for drug discovery, this technical guide provides a summary of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed, representative protocols for the isolation, characterization, and biological evaluation of similar natural products. This information is intended to serve as a valuable resource for researchers investigating this compound and other related compounds.

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C9H14O5PubChem[1]
Molecular Weight 202.20 g/mol PubChem
IUPAC Name (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-onePubChem
Appearance PowderCommercial Supplier
CAS Number 919769-83-8PubChem
XLogP3 (Computed) -1.6PubChem
Topological Polar Surface Area (Computed) 87 ŲPubChem
Hydrogen Bond Donor Count (Computed) 3PubChem
Hydrogen Bond Acceptor Count (Computed) 5PubChem
Rotatable Bond Count (Computed) 0PubChem
Exact Mass (Computed) 202.08412354 DaPubChem
Monoisotopic Mass (Computed) 202.08412354 DaPubChem

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of natural products like this compound. These are intended to be representative protocols and may require optimization for specific applications.

General Protocol for Isolation and Purification of Iridoid Glycosides from Scrophularia buergeriana

This protocol is a generalized procedure based on methods for isolating iridoid glycosides from Scrophularia species.

  • Extraction:

    • The air-dried roots of Scrophularia buergeriana are ground into a fine powder.

    • The powdered material is extracted with 80-90% aqueous methanol (B129727) (MeOH) at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • The majority of iridoid glycosides are expected to be found in the n-BuOH fraction.

  • Chromatographic Separation:

    • The n-BuOH fraction is subjected to column chromatography on silica (B1680970) gel or octadecylsilane (B103800) (ODS) silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions with similar TLC profiles are combined and further purified using repeated column chromatography, including medium pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

Spectroscopic Characterization

The structure of isolated compounds is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups (e.g., hydroxyls, carbonyls).

In Vitro Biological Activity Assays

The following are standard in vitro assays to evaluate the potential anti-inflammatory and neuroprotective effects of natural products.

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cells.

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or neuronal cell lines like SH-SY5Y for neuroprotection studies) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2. Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

3. Neuroprotective Activity Assay

This assay assesses the ability of a compound to protect neuronal cells from toxin-induced cell death.

  • Cell Culture: Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in 96-well plates.

  • Treatment and Toxin Induction: Pre-treat the cells with various concentrations of this compound for a specified time. Then, induce neurotoxicity by adding a neurotoxin such as glutamate (B1630785) or hydrogen peroxide (H₂O₂).

  • Cell Viability Assessment: After incubation, assess cell viability using the MTT assay as described above. An increase in cell viability in the presence of this compound compared to the toxin-only treated cells indicates a neuroprotective effect.

4. NF-κB Signaling Pathway Activity Assay (Luciferase Reporter Assay)

This assay is used to determine if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T cells) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase).

  • Treatment and Stimulation: Treat the transfected cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator like Tumor Necrosis Factor-alpha (TNF-α).

  • Cell Lysis: After 6-8 hours, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.

Visualizations

The following diagrams illustrate a general workflow for natural product research and a key signaling pathway relevant to the potential biological activities of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Elucidation cluster_bioassays Biological Evaluation plant_material Scrophularia buergeriana (Roots) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica, ODS) partitioning->chromatography hplc HPLC Purification chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR (1H, 13C) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir cytotoxicity Cytotoxicity Assay (MTT) pure_compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess) pure_compound->anti_inflammatory neuroprotective Neuroprotective Assay pure_compound->neuroprotective pathway_analysis Signaling Pathway Analysis (e.g., NF-κB) anti_inflammatory->pathway_analysis

Caption: General workflow for the isolation, characterization, and biological evaluation of this compound.

nfkb_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α ikk IKK Complex tnfa->ikk lps LPS lps->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Inhibition ikb_p P-IκB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ub Ubiquitination ikb_p->ub proteasome Proteasomal Degradation ub->proteasome dna κB DNA Binding Sites nfkb_nuc->dna gene_expression Gene Transcription dna->gene_expression cytokines Pro-inflammatory Cytokines gene_expression->cytokines

References

Buergerinin B: A Technical Guide to its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a C9-iridoid, a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound, including available quantitative data, detailed experimental protocols for the isolation of related compounds, and a proposed biosynthetic pathway.

Natural Occurrence and Distribution

This compound has been identified exclusively in the plant kingdom, specifically within the genus Scrophularia.

Primary Source: The principal documented natural source of this compound is the roots of Scrophularia buergeriana, a perennial herbaceous plant belonging to the Scrophulariaceae family. This plant is native to East Asia and has a history of use in traditional medicine.

Distribution within the Plant: While the presence of this compound has been confirmed in Scrophularia buergeriana, detailed studies on its distribution in different plant parts (e.g., leaves, stems, flowers) are not extensively available in the current scientific literature. The majority of phytochemical investigations have focused on the roots, which are considered the primary site of accumulation for iridoids in this species.

Occurrence in Other Organisms: To date, there are no scientific reports of this compound being isolated from fungal or other microbial sources. Its natural occurrence appears to be restricted to the Scrophularia genus.

Quantitative Data

CompoundConcentration (mg/g of dried roots)Reference
Harpagoside11.5[1][2]
Angoroside C7.6[1][2]
Aucubin41.2[1][2]
Acetoside4.8[1][2]

Note: The absence of quantitative data for this compound in this table highlights a gap in the current research landscape.

Experimental Protocols

While a specific, detailed protocol for the isolation and quantification of this compound is not available, the following methodologies are representative of the general procedures used for the extraction and analysis of iridoids from Scrophularia buergeriana roots.

General Extraction and Isolation of Iridoids from Scrophularia buergeriana

This protocol outlines a common approach for the isolation of iridoid glycosides, which would include this compound.

  • Plant Material Preparation: Dried roots of Scrophularia buergeriana are ground into a fine powder.

  • Extraction: The powdered root material is typically extracted with a polar solvent, such as 80% aqueous methanol (B129727), at room temperature.[1][2] This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and ethyl acetate, followed by partitioning of the aqueous layer with n-butanol.[1][2] Iridoid glycosides, being polar, are expected to concentrate in the n-butanol fraction.

  • Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic techniques for the separation and purification of individual compounds. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate compounds based on polarity.

    • Octadecylsilyl (ODS) Column Chromatography: Further purification is often achieved using reversed-phase chromatography on an ODS column with a methanol-water gradient.

    • Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound would likely require preparative or semi-preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following describes a general HPLC method for the quantitative analysis of iridoids in Scrophularia buergeriana extracts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid, such as formic acid, to improve peak shape) and a polar organic solvent like acetonitrile (B52724) or methanol is common.

  • Detection: Iridoids are typically detected by UV absorbance at a specific wavelength, often around 203 nm.[2]

  • Quantification: The concentration of the target compound is determined by comparing its peak area to a calibration curve generated using a pure standard of this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried S. buergeriana Roots extraction 80% Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (EtOAc, n-BuOH, H2O) extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel ods ODS Chromatography silica_gel->ods hplc Preparative HPLC ods->hplc pure_buergerinin_b Pure this compound hplc->pure_buergerinin_b hplc_quant HPLC-UV Quantification pure_buergerinin_b->hplc_quant G GPP Geranyl Pyrophosphate (GPP) Iridodial Iridodial GPP->Iridodial Cyclization & Oxidation Deoxyloganic_acid 8-epi-Deoxyloganic Acid Iridodial->Deoxyloganic_acid Oxidation Geniposidic_acid Geniposidic Acid Deoxyloganic_acid->Geniposidic_acid Hydroxylation Aucubin Aucubin Geniposidic_acid->Aucubin Multiple Steps Buergerinin_B This compound Aucubin->Buergerinin_B Proposed Modification Steps (e.g., Hydroxylation, Rearrangement)

References

Buergerinin B: A Comprehensive Technical Review of its Discovery, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buergerinin B is a C9 iridoid isolated from the roots of Scrophularia buergeriana. This document provides a detailed overview of the discovery, chemical properties, and known biological context of this compound. Due to the limited specific research on this compound itself, this review also incorporates relevant findings on other iridoids from the Scrophularia genus to provide a broader understanding of its potential biological significance. All quantitative data, where available, is summarized, and experimental methodologies from related studies are detailed to guide future research.

Discovery and Chemical Profile

This compound was first isolated from the roots of Scrophularia buergeriana, a plant used in traditional medicine.[1][2][3] The structure of this compound was elucidated through spectroscopic analysis.[2][3]

Chemical Structure and Properties

The chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₄O₅PubChem
IUPAC Name(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-onePubChem
CAS Number919769-83-8PubChem
Molecular Weight202.20 g/mol PubChem

Experimental Protocols

While specific experimental protocols for the biological evaluation of this compound are not extensively documented in publicly available literature, this section details relevant methodologies used for the isolation and study of similar iridoids from Scrophularia buergeriana, which can serve as a foundational guide for future research on this compound.

Isolation of Iridoids from Scrophularia buergeriana

The following is a general procedure for the extraction and isolation of iridoids from the roots of Scrophularia buergeriana, adapted from studies on related compounds.

Workflow for Iridoid Isolation

G plant_material Dried roots of Scrophularia buergeriana extraction Extraction with 90% MeOH plant_material->extraction partition Partition with EtOAc and n-BuOH extraction->partition chromatography Silica (B1680970) gel and ODS column chromatography partition->chromatography hplc Preparative RP-HPLC chromatography->hplc isolated_compounds Isolated Iridoids (including Buergerinins) hplc->isolated_compounds

Caption: General workflow for the isolation of iridoids from Scrophularia buergeriana.

Detailed Steps:

  • Extraction: The dried and powdered roots of Scrophularia buergeriana are extracted with 90% methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity.

  • Column Chromatography: The n-BuOH fraction, which is typically rich in iridoids, is subjected to column chromatography over silica gel and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, such as chloroform-methanol-water or methanol-water, to yield several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The iridoid-containing sub-fractions are further purified by preparative reverse-phase (RP)-HPLC to afford pure compounds, including this compound.

Neuroprotection Assay

The neuroprotective effects of iridoids from Scrophularia buergeriana have been evaluated against glutamate-induced neurotoxicity in primary rat cortical cell cultures.

Experimental Workflow for Neuroprotection Assay

G cell_culture Primary rat cortical cell cultures treatment Pre-treatment with this compound cell_culture->treatment insult Induce neurotoxicity with Glutamate (B1630785) treatment->insult assessment Assess cell viability (e.g., MTT assay) insult->assessment data_analysis Data Analysis and Comparison assessment->data_analysis

Caption: Workflow for assessing the neuroprotective effects of this compound.

Detailed Steps:

  • Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of fetal rats and cultured in appropriate media.

  • Treatment: After a period of stabilization in culture, the cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.

  • Induction of Neurotoxicity: Following pre-treatment, the culture medium is replaced with a solution containing glutamate to induce excitotoxicity.

  • Assessment of Cell Viability: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The viability of cells treated with the test compound is compared to that of control cells (treated with vehicle) and cells exposed to glutamate alone to determine the neuroprotective effect.

Biological Activities and Signaling Pathways

Direct studies on the biological activities of this compound are limited. However, the broader family of iridoids from Scrophularia species exhibits significant biological potential, particularly in the areas of neuroprotection and anti-inflammatory effects.

Neuroprotective Effects

Several iridoid glycosides isolated from Scrophularia buergeriana have demonstrated significant neuroprotective effects against glutamate-induced neurotoxicity in primary cultures of rat cortical cells at concentrations ranging from 100 nM to 10 µM. The proposed mechanisms for these effects by related iridoids include:

  • Antioxidant Activity: Prevention of the decrease in glutathione, a key endogenous antioxidant.

  • Reduction of Nitric Oxide and Peroxide Levels: Attenuation of the overproduction of nitric oxide and cellular peroxides, which are mediators of oxidative stress.

  • Modulation of Glutamatergic Receptors: Potential interaction with glutamatergic receptors, such as the NMDA receptor, to mitigate excitotoxicity.

Potential Signaling Pathway for Neuroprotection

G cluster_0 Glutamate-induced Excitotoxicity Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Calcium_Influx Ca²⁺ Influx NMDA_Receptor->Calcium_Influx ROS_NO_Production ROS/NO Production Calcium_Influx->ROS_NO_Production Oxidative_Stress Oxidative Stress ROS_NO_Production->Oxidative_Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Buergerinin_B This compound Buergerinin_B->NMDA_Receptor Inhibition? Buergerinin_B->ROS_NO_Production Inhibition Antioxidant_Defense Antioxidant Defense (e.g., Glutathione) Buergerinin_B->Antioxidant_Defense Upregulation?

Caption: Putative neuroprotective mechanism of this compound against glutamate-induced excitotoxicity.

Future Directions

The initial discovery of this compound and the known biological activities of related compounds from Scrophularia buergeriana suggest that it is a promising candidate for further investigation. Future research should focus on:

  • Total Synthesis: Development of a synthetic route for this compound to enable further biological studies.

  • In-depth Biological Evaluation: Comprehensive screening of this compound for a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, with determination of quantitative measures such as IC₅₀ and EC₅₀ values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

Conclusion

This compound is a structurally interesting iridoid natural product. While specific data on its biological activity remains scarce, the broader context of iridoids from Scrophularia buergeriana points towards a potential role in neuroprotection. This technical review provides a foundation for researchers by summarizing the available chemical information and outlining relevant experimental protocols and potential mechanisms of action, thereby encouraging and facilitating further exploration of this natural compound for its therapeutic potential.

References

Insufficient Published Data for In-Depth Technical Guide on Buergerinin B Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the research surrounding buergerinin B analogues and derivatives, making the creation of an in-depth technical guide as requested not feasible at this time.

While the parent compound, this compound, has been identified and isolated from plant species such as Scrophularia buergeriana and Scrophularia ningpoensis, there is a notable absence of published research on its synthetic analogues or derivatives.[1][2][3] Our extensive search for peer-reviewed articles and scientific databases did not yield any studies detailing the synthesis, biological evaluation, or mechanism of action of compounds derived from this compound.

The core requirements for the requested technical guide—namely, quantitative data for comparative tables, detailed experimental protocols, and visualizations of signaling pathways—are contingent upon the existence of this primary research. Without such foundational studies, any attempt to generate the specified content would be purely speculative and would not meet the standards of a technical whitepaper for a scientific audience.

Some computational studies have included this compound as part of a larger analysis of traditional medicine formulations. For instance, a study on the Xiao-Luo-Wan formulation used molecular docking to predict potential interactions of its constituent compounds, including this compound, with targets like TRIM9, NF-κB, and p38MAPK.[4][5] However, these are predictive, in-silico findings within the context of a complex herbal mixture and do not represent a dedicated investigation into the specific biological activities of this compound or its derivatives.

The broader research on the Scrophularia genus is rich, with numerous studies on other isolated compounds, particularly iridoid glycosides, and their various biological activities, such as anti-inflammatory and neuroprotective effects. Nevertheless, this body of work does not extend to the specific analogues and derivatives of this compound as stipulated in the topic.

Given the current state of published scientific research, we are unable to provide the requested in-depth technical guide. We recommend monitoring the scientific literature for any future studies that may emerge on this specific topic. Should you wish to pivot to a more extensively researched area of natural product chemistry or drug development, we would be pleased to assist in generating a comprehensive technical guide on a different compound or compound class.

References

Methodological & Application

Buergerinin B: Application Notes for Analytical Method Development (HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a naturally occurring iridoid-like compound isolated from Scrophularia buergeriana.[1] The genus Scrophularia is known for its rich content of iridoids and terpenoids, which exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[2][3][4][5] Given the therapeutic potential of compounds from this genus, robust and reliable analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and new drug development.

This document provides detailed application notes and protocols for the analytical method development of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The proposed methods are based on established analytical strategies for iridoid glycosides and other phytochemicals isolated from Scrophularia species.

Analytical Method Development

The analytical strategy for this compound focuses on achieving optimal separation, identification, and quantification from a complex plant matrix. This involves a systematic approach to sample preparation, chromatographic separation, and detection.

Sample Preparation: Extraction from Scrophularia buergeriana

The roots of Scrophularia buergeriana are the primary source of this compound. An efficient extraction method is essential to ensure high recovery of the analyte.

Protocol: Methanolic Extraction of this compound

  • Sample Collection and Preparation: Collect fresh roots of Scrophularia buergeriana. Wash the roots thoroughly with deionized water to remove any soil and debris. Air-dry the roots in a shaded, well-ventilated area or use a lyophilizer.

  • Grinding: Once completely dry, grind the roots into a fine powder (approximately 40-60 mesh) using a laboratory mill.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

    • Add 20 mL of 80% methanol (B129727) (HPLC grade) to the tube.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Perform ultrasonication for 30 minutes in a water bath maintained at 40°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection flask.

    • Repeat the extraction process on the plant residue two more times with 20 mL of 80% methanol each time.

    • Pool the supernatants from all three extractions.

  • Concentration and Reconstitution:

    • Evaporate the pooled methanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Reconstitute the dried extract in 5 mL of the initial mobile phase for HPLC/LC-MS analysis.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Method for Quantification

This method is suitable for the routine quantification of this compound in extracted samples.

Chromatographic Conditions

ParameterRecommended Conditions
Instrument Agilent 1260 Infinity II or similar HPLC system
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Diode Array Detector (DAD), monitoring at 210 nm

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
207030
354060
40595
45595
46955
50955

Method Validation Parameters (Hypothetical)

A comprehensive method validation should be performed according to ICH guidelines. The following table presents typical expected performance characteristics for an iridoid analysis method.

ParameterExpected Range/Value
Linearity (r²) > 0.999
Range 1 - 500 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) Intraday: < 2%, Interday: < 3%
Accuracy (Recovery) 95 - 105%
LC-MS Method for Identification and Sensitive Quantification

For more selective and sensitive analysis, particularly in complex biological matrices, an LC-MS method is recommended.

Chromatographic Conditions

The HPLC conditions can be adapted for LC-MS, often with a lower flow rate and smaller column dimensions for improved sensitivity.

ParameterRecommended Conditions
Instrument UPLC system coupled to a Q-TOF or Triple Quadrupole MS
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Similar to HPLC, adjusted for shorter run times
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Mass Spectrometry Parameters

ParameterRecommended Settings
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative modes (scan both for optimization)
Scan Mode Full Scan (for identification), MRM (for quantification)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Expected Ions [M+H]⁺ m/z 203.08
Expected Ions [M+Na]⁺ m/z 225.06
Expected Ions [M+HCOO]⁻ m/z 247.07

Note: The fragmentation pathways of iridoids often involve neutral losses of water (H₂O) and cross-ring cleavages of the cyclopentane (B165970) ring, which are useful for structural confirmation in MS/MS experiments.

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing plant_material Scrophularia buergeriana (Roots) grinding Grinding to Powder plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction filtration Filtration & Concentration extraction->filtration final_sample Reconstituted Sample in Mobile Phase filtration->final_sample hplc HPLC-UV Analysis final_sample->hplc Routine QC lcms LC-MS/MS Analysis final_sample->lcms High Sensitivity & Identification quantification Quantification (Calibration Curve) hplc->quantification identification Structural Identification (MS/MS Fragmentation) lcms->identification validation Method Validation quantification->validation identification->validation

Figure 1: Experimental workflow for the analysis of this compound.

Biological Context: Anti-inflammatory Signaling Pathway

Iridoid glycosides isolated from Scrophularia species have demonstrated significant anti-inflammatory activity. This is often achieved through the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The diagram below illustrates a plausible mechanism of action for this compound in inhibiting inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb_path IKK Complex tlr4->nfkb_path buergerinin This compound buergerinin->mapk Inhibition buergerinin->nfkb_path Inhibition ikb IκBα nfkb_path->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nucleus Nucleus gene_exp Gene Transcription nfkb_nuc->gene_exp cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_exp->cytokines

Figure 2: Inhibition of MAPK and NF-κB signaling pathways by this compound.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the development of robust analytical methods for this compound. The proposed HPLC-UV method is suitable for routine quality control, while the LC-MS method offers the high sensitivity and selectivity required for detailed phytochemical analysis and pharmacokinetic studies. Further optimization and validation of these methods will be essential for their application in a regulated environment. The potential anti-inflammatory activity of this compound, mediated through the inhibition of key signaling pathways, underscores the importance of continued research into this and other related natural products.

References

Application Notes and Protocols for Preclinical Evaluation of Buergerinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a novel small molecule compound under investigation for its therapeutic potential. Preliminary in vitro studies suggest that this compound possesses both anti-inflammatory and anti-cancer properties, making it a promising candidate for further preclinical development. These application notes provide detailed protocols for evaluating the in vivo efficacy, safety, and mechanism of action of this compound using established animal models. The methodologies described herein are based on standard practices for drug evaluation and are intended to serve as a comprehensive guide for researchers.

Application Note 1: Anti-Inflammatory Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol details the use of the Collagen-Induced Arthritis (CIA) model in DBA/1 mice, a well-established model that mimics many aspects of human rheumatoid arthritis, to evaluate the anti-inflammatory effects of this compound.

1.1 Experimental Workflow Diagram

CIA_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Day0 Day 0: Primary Immunization DBA/1 mice immunized with Bovine Type II Collagen in CFA Day21 Day 21: Booster Immunization Second immunization with Bovine Type II Collagen in IFA Day0->Day21 21 days Treatment Day 22-42: Treatment Initiation Daily administration of this compound, Vehicle, or Dexamethasone Day21->Treatment Onset of symptoms Monitoring Monitoring (3x/week) - Clinical Arthritis Score - Paw Volume Measurement - Body Weight Treatment->Monitoring Day42 Day 42: Termination - Blood Collection (Cytokines) - Paw Collection (Histology) Monitoring->Day42

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

1.2 Experimental Protocol

  • Animal Selection: Male DBA/1 mice, 8-10 weeks old.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify 100 µg of CII in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[1][2][3]

  • Grouping and Treatment:

    • Randomly divide mice into treatment groups (n=10 per group) upon the first signs of arthritis (typically days 22-25).

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) orally, once daily.

    • Group 2 (this compound - Low Dose): Administer 10 mg/kg this compound orally, once daily.

    • Group 3 (this compound - High Dose): Administer 50 mg/kg this compound orally, once daily.

    • Group 4 (Positive Control): Administer Dexamethasone (1 mg/kg) intraperitoneally, once daily.

  • Monitoring and Assessment:

    • Clinical Arthritis Score: Score each paw three times a week on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score per mouse is 16.[4]

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer three times a week.

    • Body Weight: Record body weight three times a week as an indicator of general health.

  • Endpoint Analysis (Day 42):

    • Serum Collection: Collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.[5][6]

    • Histopathology: Euthanize mice and collect hind paws. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

1.3 Hypothetical Quantitative Data

GroupTreatmentMean Arthritis Score (Day 42)Mean Paw Volume Change (mm³)Serum TNF-α (pg/mL)
1Vehicle Control12.5 ± 1.81.5 ± 0.3250 ± 45
2This compound (10 mg/kg)8.2 ± 1.50.9 ± 0.2160 ± 30
3This compound (50 mg/kg)4.1 ± 1.1 0.4 ± 0.185 ± 22
4Dexamethasone (1 mg/kg)2.5 ± 0.80.2 ± 0.1 50 ± 15
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.

Application Note 2: Anti-Cancer Efficacy in a Breast Cancer Xenograft Model

This protocol describes the use of a human breast cancer (MDA-MB-231) xenograft model in immunodeficient mice to assess the anti-tumor activity of this compound.[7][8][9]

2.1 Experimental Workflow Diagram

Xenograft_Workflow cluster_0 Phase 1: Implantation cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Implantation Day 0: Cell Implantation Inject 5x10^6 MDA-MB-231 cells subcutaneously into flank of NOD/SCID mice TumorGrowth Tumor Growth Phase Monitor until tumors reach ~100-150 mm³ Implantation->TumorGrowth Treatment Treatment Initiation (Day ~10-14) Daily administration of this compound, Vehicle, or Paclitaxel TumorGrowth->Treatment Monitoring Monitoring (2x/week) - Tumor Volume Measurement - Body Weight Treatment->Monitoring Termination Termination (Day ~35) - Harvest Tumors (Weight, Photo) - Tissue for IHC/Western Blot Monitoring->Termination

Caption: Workflow for the breast cancer xenograft model.

2.2 Experimental Protocol

  • Cell Culture: Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Animal Selection: Female NOD/SCID mice, 6-8 weeks old.

  • Tumor Implantation:

    • Harvest MDA-MB-231 cells and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[10]

  • Grouping and Treatment:

    • Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group).

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) orally, once daily.

    • Group 2 (this compound - Low Dose): Administer 50 mg/kg this compound orally, once daily.

    • Group 3 (this compound - High Dose): Administer 200 mg/kg this compound orally, once daily.

    • Group 4 (Positive Control): Administer Paclitaxel (10 mg/kg) intraperitoneally, twice a week.

  • Monitoring and Assessment:

    • Tumor Volume: Measure tumor length (L) and width (W) twice a week using calipers. Calculate volume using the formula: Volume = (W² x L) / 2.

    • Body Weight: Record body weight twice a week to monitor for treatment-related toxicity.

  • Endpoint Analysis:

    • Euthanize mice when tumors in the control group reach the predetermined endpoint (e.g., ~1500 mm³) or after a fixed duration (e.g., 21 days of treatment).

    • Tumor Harvest: Excise tumors, weigh them, and photograph them.

    • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for IHC analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

2.3 Hypothetical Quantitative Data

GroupTreatmentFinal Tumor Volume (mm³)Final Tumor Weight (g)Body Weight Change (%)
1Vehicle Control1450 ± 2101.5 ± 0.3+5.5%
2This compound (50 mg/kg)980 ± 1501.0 ± 0.2+4.8%
3This compound (200 mg/kg)550 ± 95 0.6 ± 0.1+3.5%
4Paclitaxel (10 mg/kg)350 ± 70 0.4 ± 0.1-8.2%
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.

Application Note 3: Mechanistic and Safety/Toxicity Studies

3.1 Analysis of the NF-κB Signaling Pathway

This compound's dual anti-inflammatory and anti-cancer effects may be mediated through the inhibition of the NF-κB pathway, a central regulator of inflammation and cell survival.[11][12]

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli (TNF-α, IL-1β, LPS) Receptor Receptor (TNFR, IL-1R, TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-p65/p50 (Inactive) IkB->IkB_NFkB Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_N NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_N Translocation IkB_NFkB->NFkB_p65_p50 IκBα Degradation BuergerininB This compound (Hypothesized Target) BuergerininB->IKK Inhibits DNA DNA NFkB_p65_p50_N->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Genes Pro-inflammatory & Pro-survival Genes (TNF-α, IL-6, COX-2, Bcl-2) Transcription->Genes

Caption: Hypothesized inhibition of the canonical NF-κB pathway by this compound.

Protocol: Tumor tissues or inflamed paw tissues from the animal studies can be homogenized to create protein lysates. Western blot analysis can be used to measure the levels of key pathway proteins, including phosphorylated IκBα (p-IκBα), total IκBα, and nuclear p65, to confirm pathway inhibition.

3.2 Preliminary Pharmacokinetic (PK) Study

A preliminary PK study in rats is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer a single dose of this compound (e.g., 20 mg/kg) via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[13]

  • Analysis: Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Hypothetical Pharmacokinetic Data (Oral Dosing)

ParameterUnitValue
Cmax (Maximum Concentration)ng/mL850
Tmax (Time to Cmax)h1.5
AUC (Area Under the Curve)ng·h/mL4200
T½ (Half-life)h6.5
F% (Oral Bioavailability)%35

3.3 Acute Toxicity Study

An acute toxicity study provides initial information on the safety profile of this compound and helps determine the maximum tolerated dose (MTD).

Protocol:

  • Animals: Male and female Sprague-Dawley rats (n=5 per sex per group).

  • Dosing: Administer single, escalating doses of this compound orally (e.g., 50, 200, 1000, 2000 mg/kg).

  • Observation: Monitor animals for 14 days for clinical signs of toxicity, mortality, and changes in body weight.

  • Necropsy: Perform gross necropsy on all animals at the end of the study.

Hypothetical Acute Toxicity Findings

Dose (mg/kg)Mortality (M/F)Clinical SignsGross Necropsy Findings
500/0NoneNo remarkable findings
2000/0NoneNo remarkable findings
10000/0Mild, transient lethargyNo remarkable findings
20001/5, 0/5Lethargy, piloerectionGastric irritation in some animals
Conclusion: The No-Observed-Adverse-Effect Level (NOAEL) is determined to be 1000 mg/kg. The LD50 is >2000 mg/kg.

References

Application Notes and Protocols for the Investigation of Buergerinin B's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is an iridoid glycoside isolated from the roots of Scrophularia ningpoensis, a plant used in traditional medicine. Emerging research suggests that this compound possesses significant biological activity, including anti-proliferative and pro-apoptotic effects. These properties indicate its potential as a therapeutic agent, particularly in the context of diseases characterized by abnormal cell growth, such as uterine fibroids.

This document provides a detailed overview of the current understanding of this compound's mechanism of action and offers comprehensive protocols for its investigation. The primary focus is on its role in modulating key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.

Postulated Mechanism of Action

Current research, primarily from studies on the herbal formula Xiao-Luo-Wan (XLW) which contains this compound, suggests that this compound contributes to the inhibition of cell proliferation and the induction of apoptosis. The proposed mechanism involves the modulation of the NF-κB and p38 MAPK signaling cascades. It is hypothesized that this compound can suppress the activation of NF-κB, a key regulator of inflammation and cell survival, and modulate the activity of the p38 MAPK pathway, which is involved in cellular stress responses, differentiation, and apoptosis. While direct studies on isolated this compound are limited, molecular docking analyses from studies on XLW suggest a stable binding interaction between this compound and key proteins in these pathways, including NF-κB p65 and p38 MAPK.[1][2][3]

Data Presentation

Currently, there is a lack of quantitative data from studies using this compound as an isolated compound. The following table is based on a study of the Xiao-Luo-Wan (XLW) decoction, where this compound was identified as a key active component. The IC50 value represents the concentration of the entire XLW drug-containing serum and not of this compound alone.

Cell LineTreatmentIC50EffectReference
Human Uterine Leiomyoma Cells (UMCs)Xiao-Luo-Wan (XLW) drug-containing serum63.21% (serum concentration)Inhibition of cell proliferation[1][3]

Signaling Pathway Diagrams

The following diagrams illustrate the postulated signaling pathways influenced by this compound, based on current research.

BuergerininB_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BuergerininB This compound IKK IKK Complex BuergerininB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Leads to Degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Proliferation Cell Proliferation Survival NFkB_nucleus->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis NFkB_nucleus->Apoptosis_Inhibition Promotes

This compound's proposed inhibition of the NF-κB pathway.

BuergerininB_p38MAPK_Pathway BuergerininB This compound p38MAPK p38 MAPK BuergerininB->p38MAPK Modulates Phospho_p38 p-p38 MAPK p38MAPK->Phospho_p38 Phosphorylation Apoptosis Apoptosis Phospho_p38->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Phospho_p38->CellCycleArrest Induces

This compound's proposed modulation of the p38 MAPK pathway.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Human Uterine Leiomyoma Cells (UMCs) or other relevant cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24, 48, 72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for p38 MAPK Activation

This protocol is used to detect the phosphorylation status of p38 MAPK, an indicator of its activation, in response to this compound treatment.

Materials:

  • This compound-treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-p-p38) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Stripping & Re-probing (anti-total-p38) G->H

Workflow for Western Blot Analysis of p38 MAPK.
NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound.

Materials:

  • Cells transiently or stably expressing an NF-κB-driven luciferase reporter construct

  • This compound

  • TNF-α (as a positive control for NF-κB activation)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. If using transient transfection, transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for a specified duration.

  • Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway. Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the NF-κB activity in this compound-treated cells to the control groups.

Luciferase_Assay_Workflow A Seed & Transfect Cells with NF-κB Reporter Plasmid B Treat with this compound A->B C Stimulate with TNF-α B->C D Cell Lysis C->D E Add Luciferase Reagent D->E F Measure Luminescence E->F

Workflow for NF-κB Luciferase Reporter Assay.

Conclusion

This compound is a promising natural compound with potential therapeutic applications stemming from its anti-proliferative and pro-apoptotic activities. The investigation of its mechanism of action, particularly its effects on the NF-κB and p38 MAPK signaling pathways, is a critical area of research. The protocols provided herein offer a framework for researchers to systematically evaluate the cellular and molecular effects of this compound. Further studies utilizing isolated this compound are essential to elucidate its precise mechanism of action and to establish its full therapeutic potential.

References

Application Notes and Protocols for Buergerinin B Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques for identifying and validating the molecular targets of the natural product Buergerinin B. Elucidating the mechanism of action is a critical step in the drug discovery pipeline, enabling lead optimization and the development of novel therapeutics. The following protocols and methodologies are presented to guide researchers in this process.

Introduction to Target Identification of Natural Products

Natural products are a rich source of bioactive compounds with therapeutic potential.[1] However, their clinical development is often hindered by an incomplete understanding of their molecular mechanisms of action. Identifying the specific protein targets to which a natural product binds is essential for several reasons:

  • Mechanism of Action (MOA): It clarifies how the compound exerts its biological effects.[1]

  • Lead Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Safety and Toxicity: It helps in identifying potential off-target effects and predicting adverse reactions.[2]

  • Regulatory Approval: A well-defined MOA is often a prerequisite for advancing a drug candidate through clinical trials.[2]

This compound, a natural product isolated from Scrophularia buergeriana, is a molecule with potential biological activity.[3] The following sections outline a systematic approach to identify and validate its cellular targets.

Target Identification Strategies

A combination of direct and indirect methods is often employed for robust target identification. Here, we focus on two powerful and widely used techniques: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: Affinity chromatography is a technique that separates proteins based on a highly specific interaction between a "bait" molecule (the natural product) and its binding partners ("prey") within a complex biological sample, such as a cell lysate.[2][4] The natural product, this compound, is immobilized on a solid support matrix. When the cell lysate is passed over this matrix, proteins that bind to this compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.[2][4] Photo-affinity chromatography, which involves a photoreactive group on the bait molecule, can also be used to create a covalent bond with the target upon UV irradiation, strengthening the interaction for subsequent identification.[5][6]

Experimental Workflow:

cluster_prep Probe Synthesis & Matrix Preparation cluster_exp Affinity Chromatography cluster_analysis Protein Identification BuergerininB This compound Linker Linker Arm Attachment BuergerininB->Linker Immobilization Immobilization on Sepharose Beads Linker->Immobilization Incubation Incubation with Immobilized this compound Immobilization->Incubation CellLysate Cell Lysate Preparation CellLysate->Incubation Wash Wash Steps (Remove non-specific binders) Incubation->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS DataAnalysis Database Searching & Protein Identification MS->DataAnalysis

Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Affinity Chromatography for this compound Target Identification

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., containing a terminal carboxyl or amino group). The attachment point should be at a position that is not critical for its biological activity.

    • Control: Synthesize an inactive analog of this compound or use the linker alone for immobilization to identify non-specific binders.

  • Immobilization:

    • Covalently couple the this compound-linker conjugate to an activated chromatography matrix (e.g., NHS-activated Sepharose beads) according to the manufacturer's instructions.

    • Block any remaining active groups on the beads to prevent non-specific protein binding.

    • Prepare a control column with the linker alone or the inactive analog.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line where this compound shows an effect) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant (proteome).

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Affinity Chromatography:

    • Equilibrate the this compound-coupled beads and the control beads with lysis buffer.

    • Incubate the cell lysate with the beads (e.g., 2-4 hours at 4°C with gentle rotation). A typical protein amount would be 10-20 mg of total protein per ml of beads.

    • Pack the beads into a column or use spin columns.

    • Wash the columns extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive eluent (e.g., high concentration of free this compound) or by changing the buffer conditions (e.g., high salt or a change in pH).

  • Protein Identification by Mass Spectrometry:

    • Concentrate the eluted protein samples.

    • Separate the proteins by 1D SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands that are present in the this compound eluate but absent or significantly reduced in the control eluate.

    • Perform in-gel digestion of the proteins (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Data Presentation:

The results from the AC-MS experiment can be summarized in a table to highlight the potential this compound-binding proteins.

Table 1: Potential this compound Interacting Proteins Identified by AC-MS
Protein ID (e.g., UniProt) Protein Name Peptide Count (this compound) Peptide Count (Control)
P04637p53251
P11362Hsp90182
Q06830AKT1150
P6225814-3-3121
Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for assessing target engagement in a cellular context.[7][8] The principle is based on the observation that the binding of a ligand (like this compound) can stabilize its target protein, leading to an increase in the protein's melting temperature (Tagg).[9] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated proteins are pelleted by centrifugation, and the amount of soluble protein remaining in the supernatant is quantified, often by Western blotting or mass spectrometry.[10] A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.[7][9]

Experimental Workflow:

cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Fractionation cluster_detection Protein Quantification CellCulture Cell Culture Treatment Treat with this compound or Vehicle (DMSO) CellCulture->Treatment Aliquot Aliquot into PCR tubes Treatment->Aliquot Heat Heat at different temperatures (e.g., 40-70°C) Aliquot->Heat Lysis Cell Lysis (e.g., Freeze-thaw) Heat->Lysis Centrifugation High-speed Centrifugation Lysis->Centrifugation Supernatant Collect Soluble Fraction (Supernatant) Centrifugation->Supernatant Quantification Protein Quantification Supernatant->Quantification Analysis Western Blot or Mass Spectrometry Quantification->Analysis MeltingCurve Generate Melting Curves Analysis->MeltingCurve

Figure 2: General Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for this compound Target Validation

  • Cell Culture and Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Treat the cells with this compound at a final concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68 °C) for a short period (e.g., 3-8 minutes) using a thermal cycler, followed by cooling to room temperature.[9]

  • Lysis and Fractionation:

    • Lyse the cells by a method that avoids protein denaturation, such as multiple freeze-thaw cycles or sonication.

    • Separate the soluble fraction from the aggregated protein fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant, which contains the soluble proteins.

  • Protein Detection and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific to the putative target protein identified from the AC-MS screen.

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tagg). A shift in Tagg between the this compound-treated and vehicle-treated samples confirms target engagement.

Data Presentation:

The quantitative data from a CETSA experiment can be presented in a table comparing the melting temperatures of potential target proteins.

Table 2: CETSA Results for Potential this compound Targets
Protein Target Tagg (°C) - Vehicle Tagg (°C) - this compound
p5348.552.1
Hsp9055.255.4
AKT151.356.8
GAPDH (Control)58.158.0

Target Validation Techniques

Once potential targets are identified, their biological relevance to the action of this compound must be validated.[11][12] This involves demonstrating that the interaction between this compound and the target protein leads to a functional consequence at the molecular and cellular level.

Biochemical Assays

Principle: Biochemical assays are performed in vitro using purified components to directly measure the effect of a compound on the activity of a target protein, such as an enzyme or a receptor.[13] These assays are crucial for confirming a direct interaction and for determining key pharmacological parameters like the half-maximal inhibitory concentration (IC50) or the binding affinity (Kd).[13]

Protocol: Enzyme Inhibition Assay (Hypothetical Target: Kinase X)

  • Reagents and Setup:

    • Obtain purified, active Kinase X enzyme.

    • Use a specific peptide substrate for Kinase X and ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescence-based readout).

    • Prepare a reaction buffer optimal for Kinase X activity.

    • Prepare a serial dilution of this compound.

  • Kinase Reaction:

    • In a microplate, combine the reaction buffer, Kinase X, and varying concentrations of this compound or vehicle control.

    • Pre-incubate for 15-30 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at the optimal temperature (e.g., 30°C).

  • Detection and Analysis:

    • Stop the reaction.

    • Measure the amount of phosphorylated substrate. This can be done by separating the phosphorylated peptide from the unreacted ATP (e.g., using phosphocellulose paper) and quantifying radioactivity, or by using a fluorescence/luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assays

Principle: Cell-based assays are used to confirm that the interaction between this compound and its target has a functional consequence within a living cell.[14] This can involve measuring changes in cell signaling, gene expression, or other cellular phenotypes like proliferation or apoptosis.

Hypothetical Signaling Pathway Modulation by this compound:

Let's hypothesize that this compound's target, AKT1, is a key node in a pro-survival signaling pathway. Binding of this compound could inhibit AKT1 activity, leading to downstream effects.

GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT1 PI3K->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad BuergerininB This compound BuergerininB->AKT Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Figure 3: Hypothetical signaling pathway modulated by this compound.

Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to attach overnight.

    • Starve the cells (if necessary to reduce basal signaling) by incubating in serum-free media for several hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF or IGF-1) to activate the PI3K/AKT pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the phosphorylated (active) form of AKT (p-AKT) and a primary antibody against total AKT.

    • Also, probe for downstream markers like phosphorylated Bad (p-Bad) or total Bad. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • A dose-dependent decrease in the level of p-AKT in this compound-treated cells would validate its inhibitory effect on the target in a cellular context.

Conclusion

The identification and validation of this compound's molecular targets are fundamental to understanding its therapeutic potential. The integrated workflow described here, combining unbiased target discovery methods like AC-MS with robust target engagement and functional validation assays like CETSA and cell-based signaling studies, provides a powerful strategy for elucidating its mechanism of action. This knowledge is paramount for advancing this compound from a bioactive natural product to a potential drug candidate.

References

Buergerinin B: Application Notes and Protocols for Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B, an active isoquinoline (B145761) alkaloid, has garnered significant attention in pharmacological research for its potent anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound, focusing on its mechanisms of action involving key signaling pathways such as NF-κB and MAPK.[2][3] These guidelines are intended to assist researchers in designing and executing robust in vitro and in vivo studies to explore the therapeutic potential of this compound in inflammatory diseases.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary mechanisms include:

  • Inhibition of the NF-κB Signaling Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[3][4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.

  • Modulation of the MAPK Signaling Pathway: this compound also attenuates inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway, comprising kinases like ERK, JNK, and p38, plays a crucial role in the production of inflammatory mediators. By suppressing the phosphorylation of these key kinases, this compound effectively dampens the inflammatory cascade.

  • Suppression of Pro-inflammatory Cytokines and Mediators: A key outcome of NF-κB and MAPK inhibition by this compound is the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). It also decreases the levels of other inflammatory mediators like nitric oxide (NO).

  • Inhibition of the NLRP3 Inflammasome: Emerging evidence suggests that this compound can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the maturation and secretion of IL-1β and IL-18.

Data Presentation

The following table summarizes the quantitative effects of this compound on various inflammatory markers, as reported in preclinical studies.

Cell/Animal ModelInflammatory StimulusThis compound Concentration/DoseMeasured ParameterResultReference
Mouse Model of MastitisLipopolysaccharide (LPS)Not specifiedTNF-α, IL-1β, IL-6, NODecreased concentration
Human Lung Cells (A-549, HFL1, U-937)Various (LPS, H2O2, etc.)Dose-dependentIL-1β, TNF-α productionSuppressed
Caco-2 monolayersIFN-γ and TNF-αNot specifiedMyosin Light Chain (MLC) phosphorylation and MLCK protein expressionSignificantly inhibited
RAW264.7 cellsLipopolysaccharide (LPS)Not specifiedIL-1β, IL-6, MCP-1, TNF-αSignificantly downregulated

Mandatory Visualizations

Caption: this compound inhibits inflammation via NF-κB, MAPK, and NLRP3 pathways.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_assays Downstream Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Stimulation 2. Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment 3. This compound Treatment Stimulation->Treatment Cytotoxicity 4a. Cytotoxicity Assay (MTT/LDH) Treatment->Cytotoxicity Analysis 4b. Sample Collection (Supernatant & Cell Lysate) Treatment->Analysis Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis ELISA 5. ELISA (TNF-α, IL-6, IL-1β) Analysis->ELISA Western_Blot 6. Western Blot (p-IκBα, p-p65, p-MAPKs) Analysis->Western_Blot qPCR 7. qPCR (Gene Expression) Analysis->qPCR Animal_Model 1. Animal Model of Inflammation (e.g., LPS-induced) Buergerinin_B_Admin 2. This compound Administration Animal_Model->Buergerinin_B_Admin Sample_Collection_Vivo 3. Sample Collection (Blood, Tissue) Buergerinin_B_Admin->Sample_Collection_Vivo Sample_Collection_Vivo->ELISA Sample_Collection_Vivo->Western_Blot Sample_Collection_Vivo->qPCR ELISA->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1) are commonly used.

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (1 µg/mL), for the desired time period (e.g., 24 hours).

    • Include a vehicle control group (e.g., DMSO) and a positive control group (inflammatory stimulus alone).

Cytotoxicity Assay

It is crucial to determine the non-toxic concentration range of this compound before proceeding with efficacy studies.

  • MTT Assay:

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Collect the cell culture supernatant after treatment with this compound.

    • Use a commercial LDH cytotoxicity assay kit to measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, following the manufacturer's instructions.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the levels of pro-inflammatory cytokines in cell culture supernatants or serum samples.

  • Coat a 96-well plate with the capture antibody against the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add cell culture supernatants or standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse TNF-α). Incubate for 1-2 hours.

  • Wash the plate and add streptavidin-HRP. Incubate for 20 minutes.

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Western Blotting

Western blotting is used to analyze the expression and phosphorylation status of key proteins in the signaling pathways.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Models of Inflammation

Animal models are essential for evaluating the in vivo efficacy of this compound.

  • LPS-Induced Systemic Inflammation:

    • Administer this compound (e.g., orally or intraperitoneally) to mice or rats for a specified period.

    • Induce systemic inflammation by injecting LPS (e.g., intraperitoneally).

    • Collect blood and tissues at different time points for analysis of cytokine levels (ELISA) and protein expression (Western Blot).

  • Carrageenan-Induced Paw Edema:

    • Administer this compound prior to the induction of inflammation.

    • Inject carrageenan into the sub-plantar region of the hind paw.

    • Measure the paw volume at regular intervals to assess the anti-edematous effect.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the anti-inflammatory properties of this compound. By elucidating its molecular mechanisms and evaluating its efficacy in preclinical models, researchers can contribute to the development of novel therapeutic strategies for a wide range of inflammatory disorders. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the translation of basic research findings into clinical applications.

References

Application Notes and Protocols for Berberine as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Berberine (B55584) (BBR), an isoquinoline (B145761) alkaloid, and its potential as a neuroprotective agent. The information compiled from preclinical studies highlights its mechanisms of action, suggests experimental protocols, and presents key quantitative data to guide future research and development.

Introduction

Berberine, a natural compound extracted from plants like Coptis chinensis and Berberis, has a long history in traditional medicine. Recent scientific investigations have underscored its significant neuroprotective properties, making it a compelling candidate for the development of therapies against various neurological disorders.[1] Preclinical studies have demonstrated its efficacy in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4] One of its key advantages is its ability to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic agent.[2][3][4]

Mechanism of Action

Berberine exerts its neuroprotective effects through a multi-targeted approach, influencing several key signaling pathways involved in neuronal survival and function. Its mechanisms include potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2][3]

  • Antioxidant Effects: Berberine mitigates oxidative stress by neutralizing reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3] It also upregulates the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses.[1][5]

  • Anti-inflammatory Action: Berberine effectively suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes. It downregulates the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, primarily through the inhibition of the NF-κB signaling pathway.[1][2]

  • Anti-Apoptotic Effects: Berberine prevents neuronal apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decreased Bax/Bcl-2 ratio and subsequent inhibition of caspase-3 activation.[2][4] It also influences other signaling cascades, including the PI3K/Akt and MAPK pathways, to promote cell survival.[1]

  • Autophagy Induction: Evidence suggests that berberine can induce autophagy, a cellular process for clearing damaged organelles and aggregated proteins, which is often impaired in neurodegenerative diseases.[5]

Below is a diagram illustrating the key signaling pathways modulated by Berberine.

cluster_ROS Oxidative Stress cluster_Inflammation Neuroinflammation cluster_Apoptosis Apoptosis cluster_Autophagy Autophagy BBR Berberine Nrf2 Nrf2/HO-1 BBR->Nrf2 Activates NFkB NF-κB BBR->NFkB Inhibits PI3K_Akt PI3K/Akt BBR->PI3K_Akt Activates Autophagy Autophagy Flux BBR->Autophagy Enhances ROS ROS Nrf2->ROS Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Bcl2 Bcl-2 PI3K_Akt->Bcl2 Upregulates Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits

Caption: Key neuroprotective signaling pathways modulated by Berberine.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies investigating the neuroprotective effects of Berberine.

Table 1: Effects of Berberine on Infarct Volume and Neurological Deficits in Animal Models of Ischemic Stroke

ModelDosage (mg/kg)Reduction in Infarct Volume (%)Improvement in Neurological ScoreReference
MCAO Rats10 - 300Statistically Significant (p < 0.05)Statistically Significant (p < 0.05)[2]

Table 2: Modulation of Key Biomarkers by Berberine in Neuroinflammation and Oxidative Stress

BiomarkerEffectModel SystemDosage (mg/kg)SignificanceReference
TNF-α, IL-1β, IL-6Ischemic Stroke ModelsVariesp < 0.05[2]
TLR4/NF-κBIschemic Stroke ModelsVariesp < 0.05[2]
Malondialdehyde (MDA)Ischemic Stroke ModelsVariesp < 0.05[2]
Superoxide Dismutase (SOD)Ischemic Stroke ModelsVariesp < 0.05[2]
Glutathione (GSH)Ischemic Stroke ModelsVariesp < 0.05[2]

Table 3: Influence of Berberine on Apoptosis and Neurogenesis Markers

BiomarkerEffectModel SystemDosage (mg/kg)SignificanceReference
TUNEL-positive cellsIschemic Stroke ModelsVariesp < 0.05[2]
Bcl-2Ischemic Stroke ModelsVariesp < 0.05[2]
Cleaved Caspase-3Ischemic Stroke ModelsVariesp < 0.05[2]
BDNF, TrkBIschemic Stroke ModelsVariesp < 0.05[2]
SYP, PSD95Ischemic Stroke ModelsVariesp < 0.05[2]

Experimental Protocols

The following are generalized protocols for key experiments to assess the neuroprotective effects of Berberine.

Protocol 1: In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common procedure to induce focal cerebral ischemia in rodents to mimic human stroke.

cluster_pre Pre-Treatment cluster_surgery Surgical Procedure cluster_post Post-Operative Assessment Animal_Prep 1. Anesthetize Animal (e.g., isoflurane) BBR_Admin 2. Administer Berberine or Vehicle (e.g., intraperitoneally) Animal_Prep->BBR_Admin Incision 3. Midline Neck Incision BBR_Admin->Incision CCA_Exposure 4. Expose Common Carotid Artery (CCA) Incision->CCA_Exposure MCAO 5. Introduce Filament to Occlude Middle Cerebral Artery (MCA) CCA_Exposure->MCAO Reperfusion 6. Withdraw Filament for Reperfusion MCAO->Reperfusion Neuro_Score 7. Neurological Deficit Scoring Reperfusion->Neuro_Score Infarct_Analysis 8. Infarct Volume Measurement (TTC Staining) Neuro_Score->Infarct_Analysis Biochem_Analysis 9. Biochemical and Molecular Analysis (Western Blot, ELISA, PCR) Infarct_Analysis->Biochem_Analysis

Caption: Experimental workflow for the MCAO model.

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice with an appropriate anesthetic (e.g., isoflurane).

  • Berberine Administration: Administer Berberine (dissolved in a suitable vehicle, e.g., saline) or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before MCAO. Dosages in preclinical studies have ranged from 10 to 300 mg/kg.[2]

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA).

    • Introduce a nylon monofilament suture into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Post-Operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.

  • Assessment:

    • Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological function using a standardized scoring system (e.g., Bederson's scale).

    • Infarct Volume Measurement: Sacrifice the animal, harvest the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Biochemical and Molecular Analysis: Homogenize brain tissue from the ischemic penumbra to perform Western blotting for protein expression (e.g., Bcl-2, cleaved caspase-3), ELISA for cytokine levels (e.g., TNF-α, IL-1β), and RT-PCR for gene expression (e.g., Nrf2, HO-1).

Protocol 2: In Vitro Model of Oxidative Stress (H₂O₂-Induced Neuronal Injury)

This protocol outlines a method to assess the protective effects of Berberine against oxidative stress in a neuronal cell line.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate media and conditions.

  • Berberine Pre-treatment: Pre-treat the cells with varying concentrations of Berberine for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a predetermined concentration and duration to induce oxidative injury.

  • Assessment of Cell Viability:

    • MTT Assay: Measure cell viability by quantifying the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • LDH Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.

  • Measurement of Reactive Oxygen Species (ROS):

    • Use a fluorescent probe such as DCFH-DA (2',7'-dichlorofluorescin diacetate) to quantify intracellular ROS levels via fluorescence microscopy or flow cytometry.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of proteins involved in antioxidant and apoptotic pathways (e.g., Nrf2, HO-1, cleaved caspase-3).

Future Directions

While preclinical data are promising, further research is necessary to translate these findings into clinical applications.[3] Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the bioavailability of Berberine in the central nervous system.

  • Long-term Efficacy and Safety: Conducting long-term studies in chronic models of neurodegenerative diseases to evaluate sustained efficacy and potential side effects.

  • Clinical Trials: Designing and executing well-controlled clinical trials to assess the therapeutic potential of Berberine in human patients with neurological disorders.[2]

The multifaceted neuroprotective effects of Berberine make it a strong candidate for further investigation as a novel therapy for a range of debilitating neurological conditions.

References

Application Notes and Protocols for Berberine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Buergerinin B: Initial searches for "this compound" yielded limited information regarding its effects on cancer cell lines. It is possible that this is a less-studied compound or a potential synonym for a more common compound. Extensive research is available on "Berberine," a structurally different compound with well-documented anticancer properties. These application notes and protocols are therefore based on the extensive body of research available for Berberine (B55584), assuming it to be the compound of interest.

Introduction

Berberine is a natural isoquinoline (B145761) alkaloid found in various plants, including those of the Berberis genus. It has a long history of use in traditional medicine, and modern scientific research has highlighted its potential as an anticancer agent.[1][2] Berberine has been shown to inhibit the proliferation of a wide range of cancer cell lines, induce apoptosis (programmed cell death), and promote cell cycle arrest.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and progression.[3][4][5][6][7] These notes provide an overview of the effects of berberine on cancer cell lines and detailed protocols for key experimental assays.

Data Presentation: Antiproliferative Activity of Berberine

The cytotoxic effects of berberine have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of berberine in various cancer cell lines as determined by the MTT assay after 48 hours of treatment.

Table 1: IC50 Values of Berberine in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
Oral Squamous Cell CarcinomaTca8113218.52 ± 18.71
Nasopharyngeal CarcinomaCNE2249.18 ± 18.14
Breast CancerMCF-7272.15 ± 11.06
Cervical CancerHeLa245.18 ± 17.33
Colon CancerHT2952.37 ± 3.45

Data sourced from a study by an unnamed institution.[1]

Table 2: IC50 Values of Berberine in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineIC50 (µM)
HCC700.19
BT-200.23
MDA-MB-4680.48
MDA-MB-23116.7

Mechanism of Action: Signaling Pathways

Berberine exerts its anticancer effects by modulating multiple signaling pathways. A primary mechanism is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This involves the regulation of the Bcl-2 family of proteins, leading to an increased BAX/BCL-2 ratio, cytochrome c release, and subsequent caspase activation.[1][5] Furthermore, berberine has been shown to influence key survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, and to induce cell cycle arrest.[3][5][6][7][8]

cluster_0 Apoptosis Induction Berberine Berberine Bcl2 Bcl-2 Berberine->Bcl2 down-regulates Bax Bax Berberine->Bax up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Berberine-induced intrinsic apoptosis pathway.

cluster_1 Cell Survival & Proliferation Pathways Berberine Berberine PI3K PI3K Berberine->PI3K Akt Akt Berberine->Akt ERK ERK Berberine->ERK PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Inhibition of pro-survival pathways by Berberine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of berberine on cancer cells in a 96-well format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Berberine stock solution (in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of berberine in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the berberine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the berberine stock).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Berberine B->C D Incubate (e.g., 48h) C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cancer cells treated with berberine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of berberine for the specified time. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.

  • Wash the cells twice with ice-cold PBS by centrifugation at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

A Treat cells with Berberine B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & Propidium Iodide C->D E Incubate 15 min in the dark D->E F Analyze by Flow Cytometry E->F

Workflow for Annexin V/PI Apoptosis Assay.
Western Blot Analysis

This protocol outlines the procedure for analyzing the expression of specific proteins in berberine-treated cancer cells.

Materials:

  • Cancer cells treated with berberine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the berberine-treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

Conclusion

Berberine demonstrates significant anticancer activity in a variety of cancer cell lines. Its ability to induce apoptosis and inhibit key survival pathways makes it a promising candidate for further investigation in cancer therapy. The protocols provided herein offer standardized methods for assessing the efficacy and mechanism of action of berberine in a research setting.

References

Buergerinin B: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Comprehensive searches for "Buergerinin B" have not yielded specific information in the public domain regarding its in vivo formulation, quantitative data from animal studies, or established signaling pathways. The following application notes and protocols are therefore based on general principles for formulating poorly soluble compounds for in vivo research and should be adapted as specific data on this compound becomes available.

I. Introduction

This document provides a framework for the formulation and in vivo application of this compound, a compound of interest for preclinical research. Due to the limited publicly available data on this compound, this guide emphasizes general methodologies for overcoming common challenges associated with compounds of unknown solubility and bioavailability. Researchers are strongly encouraged to perform initial physicochemical characterization of this compound to determine its solubility, stability, and other relevant properties before commencing in vivo studies.

II. Formulation Strategies for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of a test compound in animal models. For a compound with unknown solubility like this compound, a tiered approach to formulation development is recommended.

Table 1: General Purpose Vehicle Screening for In Vivo Studies

Vehicle ComponentConcentration (% w/v)PurposeConsiderations
Aqueous Vehicles
Saline (0.9% NaCl)-Isotonic vehicle for soluble compounds.Unlikely to be suitable for poorly soluble compounds.
PBS (Phosphate-Buffered Saline)-Buffered isotonic vehicle.Similar limitations to saline for solubility.
Co-solvent Systems
PEG 40010-40% in water/salineSolubilizing agent.Can cause hyperosmolality and irritation at high concentrations.
Propylene Glycol10-40% in water/salineSolubilizing agent.Potential for hemolysis and CNS depression at high doses.
Ethanol5-10% in water/salineCo-solvent.Potential for acute toxicity and behavioral effects.
Surfactant-based Vehicles
Tween® 800.5-5% in salineSolubilizing and stabilizing agent.Potential for hypersensitivity reactions.
Cremophor® EL1-10% in salineSolubilizing agent for highly insoluble compounds.Associated with histamine (B1213489) release and anaphylactoid reactions.
Suspension Vehicles
Carboxymethylcellulose (CMC)0.5-1% in waterSuspending agent for insoluble compounds.Requires uniform particle size for consistent dosing.
Methylcellulose0.5-1% in waterSuspending agent.Similar to CMC, viscosity can be a factor.

III. Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation selection.

Materials:

  • This compound powder

  • Selection of vehicles from Table 1

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method

Procedure:

  • Prepare saturated solutions by adding an excess of this compound powder to a small volume (e.g., 1 mL) of each test vehicle.

  • Vortex the samples vigorously for 2 minutes.

  • Equilibrate the samples at room temperature for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method.

  • Record the solubility in µg/mL or mg/mL for each vehicle.

Protocol 2: Formulation of this compound for Intraperitoneal (IP) Injection

Objective: To prepare a formulation of this compound suitable for intraperitoneal administration in rodents. This protocol assumes a co-solvent approach based on preliminary solubility screening.

Materials:

  • This compound

  • PEG 400

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Filter sterilization unit (if applicable)

Procedure:

  • Vehicle Preparation: Prepare a 40% PEG 400 solution in sterile saline. For example, to make 10 mL, mix 4 mL of PEG 400 with 6 mL of sterile saline.

  • Drug Dissolution: Weigh the required amount of this compound for the desired final concentration.

  • Slowly add the this compound powder to the vehicle while vortexing to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming (to no more than 40°C) may be attempted. Assess the stability of the compound at this temperature beforehand.

  • Once dissolved, visually inspect the solution for any particulates. If necessary, the solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the vehicle.

  • Store the final formulation in a sterile vial, protected from light, and at an appropriate temperature as determined by stability studies.

IV. Signaling Pathways and Experimental Workflows

As no specific signaling pathways for this compound have been identified, a generic workflow for investigating the in vivo effects of a novel compound is presented.

experimental_workflow cluster_preclinical In Vivo Efficacy Study cluster_mechanistic Mechanism of Action Study formulation This compound Formulation dosing Dosing Regimen (Route, Dose, Frequency) formulation->dosing animal_model Disease Animal Model Selection animal_model->dosing observation Observation & Data Collection (e.g., Tumor Volume, Behavioral Score) dosing->observation endpoints Endpoint Analysis (e.g., Histopathology, Biomarker Analysis) observation->endpoints tissue Tissue/Plasma Collection endpoints->tissue pk Pharmacokinetic Analysis tissue->pk pd Pharmacodynamic Analysis (Target Engagement) tissue->pd pathway Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) pd->pathway

Caption: General workflow for in vivo evaluation of this compound.

V. Logical Relationships in Formulation Development

The process of developing a suitable formulation for in vivo studies follows a logical progression from initial characterization to final selection.

formulation_logic physchem Physicochemical Characterization (Solubility, Stability) vehicle_screen Vehicle Screening physchem->vehicle_screen formulation_dev Formulation Development (e.g., Co-solvent, Suspension) vehicle_screen->formulation_dev stability_test Short-term Stability Testing formulation_dev->stability_test in_vivo_study In Vivo Pilot Study (Tolerability, PK) stability_test->in_vivo_study final_formulation Final Formulation Selection in_vivo_study->final_formulation

Caption: Logical flow for this compound in vivo formulation development.

Disclaimer: The information provided is for research purposes only and is based on general scientific principles. Specific experimental details for this compound are not available in the public domain. Researchers must conduct their own validation and optimization studies.

Troubleshooting & Optimization

Technical Support Center: Buergerinin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Buergerinin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

This compound is an iridoid glycoside predominantly isolated from plants of the Scrophularia genus, such as Scrophularia buergeriana and Scrophularia ningpoensis.[1] The roots of these plants are typically the primary source for extraction.

Q2: Which solvent system is most effective for this compound extraction?

The choice of solvent is critical for maximizing the yield of this compound. Due to its glycosidic nature, polar solvents are generally more effective. Ethanol-water mixtures have been shown to be particularly successful for extracting iridoid glycosides.[2][3] The optimal ethanol (B145695) concentration can vary, but a range of 45-80% is a good starting point for optimization experiments.[4][5]

Q3: Can advanced extraction techniques improve the yield of this compound?

Yes, advanced extraction methods can significantly enhance the extraction efficiency and reduce extraction time compared to conventional methods. Techniques to consider include:

  • Ultrasonic-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, improving solvent penetration and mass transfer.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.

  • Ultrasonic-Microwave Synergistic Extraction (UMSE): This combination of UAE and MAE can offer even greater extraction efficiency.

Q4: How can I quantify the yield of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound. A validated HPLC method with a suitable standard is essential for accurate determination of the yield. Key components of an HPLC method include a C18 column and a mobile phase typically consisting of a gradient of methanol (B129727) or acetonitrile (B52724) and water.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield 1. Inefficient Cell Lysis: Plant material not ground finely enough. 2. Suboptimal Solvent: Incorrect solvent or solvent-to-water ratio. 3. Insufficient Extraction Time/Temperature: Extraction parameters are not optimized. 4. Degradation of this compound: Exposure to excessive heat or light.1. Ensure the plant material is ground to a fine, consistent powder to maximize surface area. 2. Experiment with different ethanol concentrations (e.g., 50%, 70%, 90%). Perform small-scale solvent screening. 3. Optimize extraction time and temperature. For UAE and MAE, refer to the suggested ranges in the experimental protocols below. 4. Avoid prolonged exposure to high temperatures. Use amber glassware to protect from light-induced degradation.
Poor Reproducibility 1. Inconsistent Plant Material: Variation in the source, age, or drying conditions of the plant material. 2. Inconsistent Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio. 3. Inaccurate Quantification: Issues with the HPLC method or standard preparation.1. Use a homogenized batch of plant material for all experiments. Document the source and pre-processing steps. 2. Carefully control and monitor all extraction parameters. Use calibrated equipment. 3. Validate your HPLC method for linearity, precision, and accuracy. Ensure the purity of your this compound standard.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent is extracting a wide range of compounds. 2. Complex Plant Matrix: The source material naturally contains many other compounds.1. After the initial extraction, consider a liquid-liquid partitioning step. For example, partition the aqueous extract with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll. 2. Employ a purification step after extraction, such as column chromatography with macroporous resin or silica (B1680970) gel.
Emulsion Formation during Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: Natural compounds in the extract can act as emulsifiers. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase and help break the emulsion. 2. Gently invert the separatory funnel instead of vigorous shaking.

Quantitative Data Summary

The following tables summarize the impact of different extraction parameters on the yield of total iridoid glycosides, providing a reference for optimizing this compound extraction. The data is adapted from a study on the ultrasonic-microwave synergistic extraction of iridoid glycosides from Patrinia scabra.

Table 1: Effect of Ethanol Concentration on Iridoid Glycoside Yield

Ethanol Concentration (%)Yield (mg/g)
3055.2
4068.9
5075.3
6071.5
7065.8

Table 2: Effect of Liquid-to-Solid Ratio on Iridoid Glycoside Yield

Liquid-to-Solid Ratio (mL/g)Yield (mg/g)
12:162.1
15:170.4
18:178.6
21:175.3
24:172.9

Table 3: Effect of Microwave Power on Iridoid Glycoside Yield

Microwave Power (W)Yield (mg/g)
30065.7
45072.3
60080.1
75078.9
90076.5

Table 4: Effect of Extraction Time on Iridoid Glycoside Yield

Extraction Time (min)Yield (mg/g)
3570.2
4075.8
4581.2
5079.4
5576.9

Experimental Protocols

Protocol 1: Ultrasonic-Microwave Synergistic Extraction (UMSE) of this compound

This protocol is adapted from a method optimized for total iridoid glycosides and is a good starting point for this compound.

  • Preparation of Plant Material: Dry the roots of Scrophularia spp. at 60°C to a constant weight. Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 2.0 g of the powdered plant material into a 250 mL flask.

    • Add the extraction solvent (e.g., 36 mL of 52% ethanol in water for a 1:18 solid-to-liquid ratio).

    • Place the flask in an ultrasonic-microwave synergistic extraction unit.

    • Set the extraction parameters: microwave power at 610 W, ultrasonic power at an appropriate level for your equipment, and extraction time of 45 minutes at 60°C.

  • Filtration and Quantification:

    • After extraction, cool the mixture to room temperature and filter.

    • Bring the filtrate to a final volume of 100 mL with the extraction solvent.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

    • Quantify the this compound content using a validated HPLC method against a standard curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general HPLC method that can be optimized for this compound analysis.

  • Chromatographic System: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution: A typical gradient might be:

    • 0-20 min: 10-30% B

    • 20-30 min: 30-60% B

    • 30-35 min: 60-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength for this compound, likely in the range of 200-280 nm.

  • Injection Volume: 10-20 µL

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a standard curve for quantification.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification cluster_optimization Optimization Loop prep1 Drying of Scrophularia Roots prep2 Grinding to Fine Powder prep1->prep2 ext1 Ultrasonic-Microwave Synergistic Extraction (UMSE) prep2->ext1 ext2 Filtration ext1->ext2 ana1 HPLC Quantification ext2->ana1 ana2 Column Chromatography (Optional Purification) ana1->ana2 If needed opt1 Vary Parameters: - Solvent Concentration - Time - Temperature - Power ana1->opt1 Low Yield? opt1->ext1

Caption: Workflow for the extraction and optimization of this compound.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO Produces BuergerininB Iridoids from Scrophularia (e.g., this compound) BuergerininB->IKK Inhibits BuergerininB->NFkB Inhibits Translocation

References

Technical Support Center: Buergerinin B Dosage and Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific experimental data on the dosage, toxicity (e.g., IC50, LD50), and mechanism of action for Buergerinin B is not extensively available in published literature. This guide provides a comprehensive framework and general protocols for researchers to systematically determine these parameters for a novel compound like this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the molecular formula C9H14O5.[1] It has been identified in plants such as Scrophularia buergeriana.[1] Its biological activity and toxicological profile are not yet well-characterized.

Q2: Where should I start with assessing the dosage and toxicity of a new compound like this compound?

A2: The process typically begins with in vitro studies to determine the compound's effect on cultured cells. This helps establish a preliminary effective concentration range and cytotoxic profile. These findings then guide the design of subsequent in vivo studies in animal models to assess systemic toxicity and determine a safe dosage range.[2][3]

Q3: How do I prepare this compound for cell-based experiments?

A3: Since this compound is a chemical compound, its solubility in aqueous cell culture media may be limited. A common practice is to dissolve the compound in a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4] This stock is then diluted to the final desired concentrations in the cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to ensure that the solvent itself is not causing any observed effects. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q4: What are the key differences between IC50 and LD50?

A4:

  • IC50 (Half-maximal inhibitory concentration): This is an in vitro measurement that indicates the concentration of a substance required to inhibit a specific biological process (like cell proliferation or enzyme activity) by 50%.

  • LD50 (Median lethal dose): This is an in vivo measurement that represents the dose of a substance required to cause death in 50% of a tested animal population. It is a measure of acute toxicity.

In Vitro Dosage and Toxicity Assessment

The initial step is to determine the effect of this compound on cell viability and proliferation in a controlled laboratory setting. This is typically achieved by generating a dose-response curve.

Experimental Workflow for In Vitro Assessment

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis start Start: Obtain this compound prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells cell_culture Culture Selected Cell Line(s) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate->viability_assay read_plate Measure Absorbance/ Signal viability_assay->read_plate analyze Calculate % Viability vs. Concentration read_plate->analyze calc_ic50 Generate Dose-Response Curve and Determine IC50 analyze->calc_ic50

Caption: General workflow for in vitro cytotoxicity assessment.
Data Presentation: In Vitro Cytotoxicity

Summarize your experimental results in a table to compare the cytotoxic effects of this compound across different cell lines and time points.

Cell LineTreatment Duration (hours)IC50 (µM)95% Confidence Interval
e.g., HeLa24[Your Data][Your Data]
48[Your Data][Your Data]
72[Your Data][Your Data]
e.g., A54924[Your Data][Your Data]
48[Your Data][Your Data]
72[Your Data][Your Data]
e.g., Normal Fibroblasts48[Your Data][Your Data]
Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • This compound stock solution

  • Selected cell line(s)

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and dye)

  • This compound stock solution

  • Selected cell line(s)

  • 96-well flat-bottom plates

  • Lysis Buffer (e.g., 1% Triton X-100, often included in the kit) for maximum LDH release control

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Set up three types of controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Maximum Release Control: Cells treated with vehicle, to be lysed later to determine maximum LDH release.

    • Culture Medium Background: Wells with medium but no cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

  • Lysis for Maximum Release: Add Lysis Buffer to the "Maximum Release Control" wells and incubate as per the kit's instructions (e.g., 15 minutes) to induce complete cell lysis.

  • Assay Plate Preparation: Carefully transfer 50 µL of supernatant from each well (including all controls) to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture from the kit components. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the culture medium background from all readings. Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum Release LDH Activity - Vehicle Control LDH Activity)] x 100.

In Vivo Toxicity Assessment

After establishing an in vitro profile, in vivo studies are conducted to understand the compound's effects in a whole organism. The first step is often to determine the Maximum Tolerated Dose (MTD).

Experimental Workflow for In Vivo Acute Toxicity

in_vivo_workflow cluster_prep Preparation cluster_study MTD Study cluster_analysis Analysis & Endpoint start Start: In Vitro Data Review select_model Select Animal Model (e.g., Mice, Rats) start->select_model prep_formulation Prepare Dosing Formulation select_model->prep_formulation dose_escalation Administer Single Dose to Small Cohort (Dose Escalation Design) prep_formulation->dose_escalation observe Observe for Clinical Signs of Toxicity (e.g., 7-14 days) dose_escalation->observe monitor Monitor Body Weight, Food/Water Intake observe->monitor analyze Analyze Data (Clinical Signs, Weight, Pathology) observe->analyze necropsy Perform Necropsy at Study End monitor->necropsy monitor->analyze histopath Collect Tissues for Histopathology necropsy->histopath histopath->analyze determine_mtd Determine Maximum Tolerated Dose (MTD) analyze->determine_mtd

Caption: General workflow for an in vivo MTD study.
Data Presentation: In Vivo Acute Toxicity

Record observations from an MTD study in a structured table.

Dose Group (mg/kg)Number of AnimalsRoute of AdministrationMortality (within 14 days)Key Clinical Signs ObservedMean Body Weight Change (%)
Vehicle Controle.g., 5e.g., Oral (p.o.)[Your Data][Your Data][Your Data]
Dose 1e.g., 5e.g., Oral (p.o.)[Your Data][Your Data][Your Data]
Dose 2e.g., 5e.g., Oral (p.o.)[Your Data][Your Data][Your Data]
Dose 3e.g., 5e.g., Oral (p.o.)[Your Data][Your Data][Your Data]
Dose 4e.g., 5e.g., Oral (p.o.)[Your Data][Your Data][Your Data]
Experimental Protocol

Protocol 3: General Acute Oral Toxicity Study (Fixed Dose Procedure - OECD Guideline 420)

This protocol is a stepwise procedure to assess acute toxicity and identify the dose causing evident toxicity without mortality, which helps in classifying the substance.

Materials:

  • Healthy, young adult rodents (usually female rats are recommended first).

  • This compound formulated in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Animal caging and standard diet/water.

  • Calibrated scales and dosing gavage needles.

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Dose Selection: Based on in vitro data or structural analogs, select a starting dose from fixed levels (5, 50, 300, 2000 mg/kg).

  • Dosing: Administer a single oral dose of this compound to a group of animals (e.g., 3-5 females).

  • Observation: Observe animals closely for the first several hours post-dosing and then at least once daily for 14 days. Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, tremors, convulsions).

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • If no toxicity is observed at the starting dose, the next higher fixed dose is used in another group of animals.

    • If toxicity is observed, the dose is considered the "evident toxicity dose," and the study may be concluded or repeated at a lower dose to confirm.

    • If mortality occurs, the next lower dose level is tested.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Signaling Pathway Analysis (Hypothetical)

Understanding which cellular signaling pathways are affected by this compound is critical for elucidating its mechanism of action. This requires further experimental investigation using techniques like Western blotting, reporter assays, or transcriptomics.

Hypothetical Signaling Pathway Diagram

The diagram below is a hypothetical example of how a compound might interact with a known signaling pathway, such as the PI3K/AKT/mTOR pathway, which is crucial in cell growth and proliferation. The specific pathway for this compound is unknown.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes BuergerininB This compound (Hypothetical Target) BuergerininB->mTOR Inhibits?

Caption: Hypothetical inhibition of the mTOR pathway by this compound.

Troubleshooting Guides

In Vitro Assay Troubleshooting
QuestionPotential Cause(s)Recommended Solution(s)
Q: Why is there high variability between my replicate wells in the MTT assay? 1. Uneven Cell Seeding: Cell suspension was not homogenous. 2. Edge Effects: Evaporation in outer wells concentrates media and compound. 3. Pipetting Errors: Inaccurate volumes were dispensed.1. Thoroughly mix the cell suspension before and during plating. 2. Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity. 3. Ensure pipettes are calibrated. Use a multichannel pipette for consistency.
Q: My MTT absorbance readings are too low. 1. Low Cell Number: Insufficient cells were seeded. 2. Short Incubation: MTT incubation time was too short for formazan to develop. 3. Cell Health: Cells are not proliferating properly due to culture conditions.1. Perform a cell titration experiment to find the optimal seeding density. 2. Increase MTT incubation time; check for purple crystal formation under a microscope. 3. Verify proper culture conditions (media, temperature, CO2).
Q: My compound seems to interfere with the assay. How can I check this? 1. Direct MTT Reduction: The compound itself reduces MTT, causing a false positive. 2. Compound Color: The compound absorbs light at the same wavelength as formazan.1. Run a control with the compound in cell-free media plus MTT reagent. A color change indicates direct reduction. 2. Run a "compound only" control (compound in media, no cells) and subtract this background absorbance.
Q: My LDH release is high in the negative control wells. 1. Serum LDH: Serum in the culture medium contains endogenous LDH. 2. Handling Damage: Forceful pipetting damaged cell membranes. 3. Poor Cell Health: Cells were not healthy at the start of the experiment.1. Use a serum-free or low-serum medium during the treatment period, or ensure the background from serum is subtracted. 2. Handle cells gently during all media changes and reagent additions. 3. Ensure cells are healthy and in the logarithmic growth phase before seeding.
In Vivo Study Troubleshooting
QuestionPotential Cause(s)Recommended Solution(s)
Q: The compound is not showing any toxicity, even at high doses. 1. Poor Bioavailability: The compound is not being absorbed effectively when administered via the chosen route. 2. Rapid Metabolism/Clearance: The compound is being eliminated from the body too quickly.1. Consider reformulating the compound to improve solubility/absorption. Test an alternative route of administration (e.g., intraperitoneal vs. oral). 2. Conduct preliminary pharmacokinetic (PK) studies to measure the compound's concentration in the blood over time.
Q: All animals in a dose group showed severe toxicity or died unexpectedly. 1. Dose Escalation Too Steep: The jump between dose levels was too large. 2. Incorrect Dosing Calculation: Error in calculating the dose or preparing the formulation.1. Use a more conservative dose escalation scheme (e.g., a modified Fibonacci sequence). 2. Double-check all calculations for dose, vehicle volume, and formulation concentration. Ensure the formulation is homogenous.
Q: There is high variability in animal responses within the same dose group. 1. Inconsistent Dosing: Variation in the administered volume or technique. 2. Biological Variation: Natural differences in animal metabolism and sensitivity.1. Ensure all technical staff are properly trained in the dosing procedure (e.g., oral gavage). 2. While some variability is expected, ensure animals are of a similar age and weight, and are housed under identical conditions. Increasing the group size (n) may be necessary.

References

Overcoming Buergerinin B experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buergerinin B. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experimental variability when working with this natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is a natural product that has been reported in Scrophularia buergeriana.[1] While specific studies on this compound are limited, related compounds from the Bruguiera genus, where it is also found, have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Therefore, it is plausible that this compound may exhibit similar properties.

Q2: I'm observing inconsistent results in my cell-based assays with this compound. What are the common causes of variability?

A2: Experimental variability with natural products like this compound can stem from several factors:

  • Solubility Issues: Poor solubility in aqueous assay buffers can lead to precipitation and inaccurate concentrations.

  • Compound Instability: Degradation of the compound over time, or under specific experimental conditions (e.g., light, temperature, pH), can reduce its effective concentration.

  • Assay Interference: Some natural products can interfere with assay readouts (e.g., fluorescence), leading to false positives or negatives.

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, density, and health can significantly impact experimental outcomes.

Q3: How should I prepare and store this compound stock solutions to minimize variability?

A3: To ensure consistency, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, ensure that the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and consistent across all experiments, including vehicle controls, as the solvent itself can have biological effects.[3]

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step
Poor Solubility Visually inspect for precipitation in your working solutions. Prepare a fresh dilution series and consider a brief sonication to aid dissolution. If solubility issues persist, you may need to explore alternative solvent systems, though this should be done with caution to avoid solvent-induced artifacts.
Compound Degradation Prepare fresh working solutions from a new stock aliquot for each experiment. Perform a stability study by incubating this compound under your experimental conditions for the duration of the assay and then analyzing for degradation (e.g., by HPLC).
Incorrect Assay Conditions Optimize assay parameters such as incubation time, cell density, and concentration of stimulating agents. Ensure that the chosen assay is appropriate for the expected biological activity.
Inactive Compound Verify the identity and purity of your this compound sample using analytical methods such as mass spectrometry or NMR.
Issue 2: High Variability Between Replicates or Experiments
Possible Cause Troubleshooting Step
Inconsistent Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all solutions before aliquoting.
Cell Culture Inconsistency Use cells within a consistent and narrow passage number range. Seed cells at a uniform density and ensure even distribution in multi-well plates. Monitor cell health and viability before each experiment.
Edge Effects in Multi-Well Plates Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Assay Timing Standardize all incubation times and ensure that reagents are added to all wells in a consistent and timely manner.

Data Presentation

Table 1: Example Data for this compound Cytotoxicity (MTT Assay)

Note: The following data is illustrative. Researchers should generate their own data.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
585.7 ± 6.2
1065.3 ± 4.8
2542.1 ± 3.9
5021.5 ± 2.7
IC50 (µM) ~20
Table 2: Example Data for this compound Anti-Inflammatory Activity (Nitric Oxide Assay)

Note: The following data is illustrative. Researchers should generate their own data.

TreatmentNitric Oxide Production (% of LPS Control) (Mean ± SD)
Control (No LPS)5.2 ± 1.1
LPS (1 µg/mL)100 ± 8.7
LPS + this compound (1 µM)88.4 ± 7.5
LPS + this compound (5 µM)62.1 ± 6.3
LPS + this compound (10 µM)45.8 ± 5.1
LPS + this compound (25 µM)25.3 ± 3.9
IC50 (µM) ~12

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to the supernatant.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and express the results as a percentage of the LPS-only control.

Visualizations

Signaling Pathways

Based on the activities of similar natural products like Berberine, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[4][5][6][7][8][9]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines Gene Transcription Nucleus Nucleus BuergerininB This compound BuergerininB->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimulus->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K P p38 p38 MAPK MAP2K->p38 P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors P InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Gene Expression BuergerininB This compound BuergerininB->MAP2K Inhibition

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow start Start: this compound Stock Solution Prep solubility Solubility & Stability Assessment start->solubility cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) solubility->cytotoxicity concentration Determine Non-Toxic Concentration Range cytotoxicity->concentration anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) concentration->anti_inflammatory mechanism Mechanism of Action Studies (e.g., Western Blot for p-p38) anti_inflammatory->mechanism end Data Analysis & Conclusion mechanism->end

Caption: General experimental workflow for investigating this compound bioactivity.

References

Technical Support Center: Troubleshooting In Vivo Delivery of Buergerinin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buergerinin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to help you optimize your experimental workflow and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo delivery challenging?

This compound is a novel flavonoid compound currently under investigation for its therapeutic potential. Like many flavonoids, its translation from promising in vitro activity to successful in vivo applications is often hampered by significant pharmacokinetic challenges.[1] The primary obstacles are rooted in its physicochemical properties, which lead to:

  • Poor Aqueous Solubility: this compound is inherently lipophilic, making it difficult to dissolve in aqueous physiological environments and leading to limited absorption.[2][3][4]

  • Extensive First-Pass Metabolism: After oral administration, the compound is subject to significant metabolism in the intestines and liver, as well as by gut microbiota.[1][5] This enzymatic modification can convert this compound into metabolites with reduced or altered bioactivity.[1]

  • Rapid Clearance: Once absorbed, this compound and its metabolites are often quickly eliminated from the body, resulting in a short therapeutic window.[1]

These factors contribute to low and variable bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation in its active form.[1][2][3]

Q2: I am observing significant variability in efficacy between my experimental animals. What are the likely causes?

High variability between individual animals is a common issue in in vivo studies and can stem from several factors:

  • Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to different exposure levels. It is crucial to ensure precise dosing techniques and to normalize the dose to the body weight of each animal.

  • Formulation Instability: If this compound is not fully solubilized or precipitates out of the delivery vehicle, the actual dose administered will be inconsistent. Always visually inspect your formulation for clarity and stability before each administration.

  • Biological Variability: Inherent physiological differences between animals (e.g., metabolism rates) can contribute to varied responses. Increasing the number of animals per group can help improve statistical power and account for this variability.

  • Metabolite Activity: The observed in vivo effect may be due to a metabolite rather than the parent this compound. If your analytical methods only measure the parent compound, you may not be capturing the full picture.[1]

Q3: My in vivo results are not correlating with my in vitro data. Why might this be?

A discrepancy between in vitro and in vivo results is frequently reported for flavonoid compounds.[1] This is often attributed to the pharmacokinetic challenges mentioned in Q1. While this compound may show high potency in a controlled cellular assay, its efficacy in vivo is dependent on its ability to reach the target tissue at a sufficient concentration and for an adequate duration. The extensive metabolism and poor absorption that occur in vivo are not accounted for in most in vitro models.[1][5] Consider conducting metabolite profiling to determine if metabolites are responsible for the in vivo activity.[1]

Troubleshooting Guide: Formulation and Administration

Problem 1: this compound is precipitating out of solution during preparation or upon dilution for injection.

  • Cause: This is a classic sign of poor aqueous solubility. The initial solvent (like 100% DMSO) may dissolve the compound, but it crashes out when diluted with an aqueous vehicle like saline or PBS.

  • Solutions & Troubleshooting Steps:

    • Optimize Co-Solvent/Surfactant Ratios: Experiment with different ratios of co-solvents (e.g., DMSO, ethanol) and surfactants (e.g., Kolliphor RH 40, Tween® 80). The final concentration of organic solvents should be minimized to avoid toxicity (ideally <10% DMSO).

    • Utilize Cyclodextrins: Cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.[6]

    • Explore Lipid-Based Formulations: For oral or parenteral administration, encapsulating this compound in lipid-based carriers such as nanoemulsions, liposomes, or solid lipid nanoparticles can improve solubility and protect it from degradation.[1][4]

    • Sonication and Gentle Heating: After dilution, use a sonicator bath or gentle heating (37-40°C) to aid dissolution. Always allow the solution to return to room temperature and visually inspect for precipitation before injection.[6]

Data Presentation: Comparison of Formulation Strategies for Flavonoid-like Compounds

Formulation StrategyKey AdvantagesKey DisadvantagesTypical Bioavailability Enhancement (Relative to Suspension)
Co-solvent/Surfactant Mix Simple to prepare for preclinical studies.Potential for solvent toxicity; may not be suitable for all administration routes.2 to 5-fold
Cyclodextrin Complex Good safety profile; significantly enhances solubility.[6]Can interact with cell membrane cholesterol at high concentrations.[6]3 to 10-fold
Polymeric Nanoparticles Protects compound from degradation; allows for controlled release.[1][4]More complex preparation; potential for immunogenicity.5 to 20-fold
Lipid-Based Nanocarriers (Liposomes, SLNs) Biocompatible; enhances permeability and protects from metabolism.[1][4]Can have lower drug loading capacity; stability can be a concern.4 to 15-fold
Phytosomes Forms a stable complex with phospholipids, improving absorption.[1]Specific to certain classes of polyphenols.5 to 12-fold

Note: Bioavailability enhancement values are illustrative and can vary significantly based on the specific compound, formulation details, and animal model.

Problem 2: Lack of therapeutic efficacy in vivo despite successful administration.

  • Cause: This suggests that an insufficient amount of active this compound is reaching the target tissue. This could be due to low bioavailability, rapid metabolism, or an inadequate dose.

  • Solutions & Troubleshooting Steps:

    • Conduct a Dose-Response Study: It is critical to determine if the lack of efficacy is due to an insufficient dose. A well-designed dose-response study can identify the minimum effective dose.

    • Perform Pharmacokinetic (PK) Studies: PK analysis is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. This will reveal its half-life, peak plasma concentration (Cmax), and overall exposure (AUC), providing critical data to inform dosing regimens.

    • Consider Alternative Routes of Administration: If oral bioavailability is extremely low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.[7]

    • Investigate Advanced Delivery Systems: As detailed in the table above, using nanocarriers can protect this compound from rapid metabolism and improve its circulation time and target tissue accumulation.[1][4]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation for In Vivo Administration

This protocol provides an example of how to prepare a formulation for a hydrophobic compound like this compound using HP-β-CD.

  • Determine Required Concentration: Calculate the final concentration of this compound needed based on the desired dose (e.g., mg/kg) and the injection volume for your animal model (e.g., 10 mL/kg for mice).

  • Prepare Cyclodextrin Solution: Prepare a stock solution of 40% (w/v) HP-β-CD in sterile, pyrogen-free water or saline. Gentle warming may be required to fully dissolve the HP-β-CD.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • For difficult-to-solubilize compounds, first create a concentrated stock in a minimal amount of an organic solvent like DMSO (e.g., 50 mg/mL).

    • Slowly add the this compound powder or DMSO stock to the stirred 40% HP-β-CD solution.

  • Ensure Complete Dissolution: Vortex the mixture vigorously and/or sonicate in a water bath until the solution is completely clear. This may take 30-60 minutes.

  • Final Dilution and Sterilization: If a lower concentration of HP-β-CD is desired for the final injection, dilute the mixture with sterile saline or PBS. Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-precipitates before administration.[6]

Protocol 2: General Workflow for an In Vivo Efficacy Study

  • Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose). Ensure group sizes are sufficient for statistical power.

  • Compound Preparation: Prepare the this compound formulation and the vehicle control solution immediately before administration, following a validated protocol like the one above.

  • Dosing:

    • Record the body weight of each animal before dosing.

    • Administer the prepared this compound formulation or vehicle via the chosen route (e.g., oral gavage, IP injection).

    • Ensure the dosing volume is consistent and appropriate for the animal's size.

  • Monitoring:

    • Observe the animals regularly for any signs of toxicity or adverse effects (e.g., weight loss, lethargy, changes in behavior).

    • At predetermined time points, perform efficacy measurements relevant to your disease model (e.g., tumor volume, behavioral tests, biomarker analysis).

  • Sample Collection: At the end of the study, collect blood and/or tissues for pharmacokinetic (drug concentration) or pharmacodynamic (target engagement, biomarker) analysis.

Visualizations: Pathways and Workflows

G receptor This compound Target (e.g., Receptor Kinase) pathway_start Kinase A receptor->pathway_start Activates buergerinin This compound buergerinin->receptor Binds/Activates pathway_mid Kinase B pathway_start->pathway_mid Phosphorylates pathway_end Transcription Factor pathway_mid->pathway_end Activates response Cellular Response (e.g., Anti-inflammatory) pathway_end->response Regulates Gene Expression G start In Vivo Experiment Shows Poor/Variable Efficacy check1 Is the Formulation Clear and Stable? start->check1 formulate Troubleshoot Formulation: - Optimize Co-solvents - Use Cyclodextrins - Explore Nanoparticles check1->formulate No check2 Is the Dose Sufficient? check1->check2 Yes formulate->check1 dose_response Conduct Dose-Response Study check2->dose_response No check3 What is the PK Profile? check2->check3 Yes optimize Optimize Dosing Regimen (Dose, Frequency, Route) dose_response->optimize pk_study Perform Pharmacokinetic (PK) Study check3->pk_study analyze Analyze PK Data: - Bioavailability (F%) - Half-life (t1/2) - Cmax / AUC pk_study->analyze analyze->optimize end Re-evaluate Efficacy optimize->end G center Low Bioavailability cause1 Poor Aqueous Solubility cause1->center cause2 Extensive First-Pass Metabolism cause2->center cause3 Rapid Systemic Clearance cause3->center cause4 Chemical Instability in GI Tract cause4->center sub1a Low Dissolution Rate sub1a->cause1 sub2a Gut Wall Metabolism (e.g., CYPs) sub2a->cause2 sub2b Hepatic Metabolism sub2b->cause2 sub2c P-gp Efflux sub2c->cause2

References

Technical Support Center: Investigating Off-Target Effects of Berberine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Buergerinin B" did not yield specific results. This technical support center has been developed based on the assumption that the query intended to be for "Berberine," a well-researched natural alkaloid.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Berberine.

Frequently Asked Questions (FAQs)

1. What are off-target effects and why are they a concern with Berberine?

Off-target effects are unintended interactions of a drug or compound with molecular targets other than the primary one for which it was developed.[1] For Berberine, which is known to have a wide range of biological activities, understanding off-target effects is crucial. These effects can lead to unexpected cellular responses, potential toxicity, or even new therapeutic applications. Identifying these interactions early in the research and development process helps in designing more specific derivatives and ensuring the safety and efficacy of Berberine-based therapies.

2. What are the known signaling pathways modulated by Berberine?

Berberine is known to modulate multiple signaling pathways, which may contribute to both its on-target and off-target effects. Key pathways include:

  • AMPK/mTOR Signaling: Berberine can activate AMP-activated protein kinase (AMPK), a central regulator of metabolism, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway. This action is linked to its anti-cancer and metabolic regulatory effects.[2][3]

  • MAPK Signaling Pathway: Berberine can modulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK, which are involved in cell proliferation, differentiation, and apoptosis.[4][5]

  • NF-κB Signaling: Berberine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

  • Wnt/β-catenin Signaling: Studies have indicated that Berberine can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

  • JAK-STAT Pathway: Berberine can reduce the protein levels and phosphorylation of components of the JAK-STAT pathway, such as STAT3.

3. Which experimental approaches are recommended for identifying Berberine's off-target effects?

Several robust methods can be employed to investigate the off-target profile of Berberine:

  • Quantitative Proteomics: This approach allows for the large-scale identification and quantification of proteins whose expression levels change upon Berberine treatment. This can reveal unexpected protein interactions and affected pathways.

  • Kinase Profiling: Screening Berberine against a large panel of kinases can identify unintended kinase targets. This is particularly relevant as many signaling pathways are regulated by kinases.

  • RNA Sequencing (RNA-Seq): RNA-Seq provides a comprehensive view of the transcriptome, revealing changes in gene expression in response to Berberine. This can help identify off-target gene regulation.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for confirming direct binding of a compound to its target proteins within a cellular environment. It can be used to validate potential off-targets identified by other methods.

4. How can I validate a potential off-target identified in a high-throughput screen?

Validation of potential off-targets is a critical step. A common workflow includes:

  • Western Blotting: To confirm changes in the protein expression or phosphorylation status of the putative off-target.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct binding of Berberine to the identified protein in a cellular context.

  • Enzymatic Assays: If the off-target is an enzyme, its activity can be measured in the presence and absence of Berberine.

  • Gene Knockdown/Overexpression: Modulating the expression of the potential off-target gene (e.g., using siRNA or CRISPR) can help determine if the observed cellular phenotype is dependent on this interaction.

Troubleshooting Guides

Guide 1: Proteomics Analysis
Issue Possible Cause Troubleshooting Steps
High variability between replicate samples. Inconsistent sample preparation (cell lysis, protein digestion).- Standardize all sample preparation steps. - Use a consistent amount of starting material. - Ensure complete cell lysis and protein solubilization.
Low number of identified proteins. Inefficient protein extraction or digestion.- Optimize the lysis buffer for your cell type. - Ensure complete reduction and alkylation of proteins. - Use a high-quality trypsin and optimize the digestion time.
Difficulty in interpreting the data to distinguish on- and off-targets. Complex cellular response to Berberine.- Use bioinformatics tools to perform pathway and network analysis. - Compare your results with known targets of Berberine from the literature. - Integrate proteomics data with other omics data (e.g., RNA-Seq) for a more comprehensive view.
Guide 2: Kinase Profiling
Issue Possible Cause Troubleshooting Steps
High number of "hits" in the kinase panel. Berberine is a non-selective kinase inhibitor or used at too high a concentration.- Test a range of Berberine concentrations to determine the IC50 for each potential off-target. - Compare the off-target IC50 values to the on-target IC50 to assess selectivity.
Compound has intrinsic fluorescence, interfering with the assay. The assay format is fluorescence-based.- Opt for a kinase profiling service that uses a luminescence-based or radiometric assay to avoid interference.
Inconsistent results between different service providers. Different assay technologies and platforms are used.- Inquire about the specific assay technology (e.g., TR-FRET, Z'-LYTE, radiometric) used by the provider. - Ensure that the ATP concentration used in the assay is physiologically relevant.
Guide 3: RNA Sequencing (RNA-Seq)
Issue Possible Cause Troubleshooting Steps
High level of technical noise in the data. Poor RNA quality or library preparation issues.- Ensure high-quality RNA extraction (RIN > 8). - Use a standardized protocol for library preparation. - Include technical replicates to assess variability.
Difficulty in distinguishing primary from secondary gene expression changes. The cellular response evolves over time.- Perform a time-course experiment to capture the dynamics of gene expression changes. - Use bioinformatics tools to identify direct targets of transcription factors affected by Berberine.
Poor correlation between RNA-Seq and proteomics data. Post-transcriptional and post-translational regulation.- Recognize that changes in mRNA levels do not always directly translate to changes in protein levels. - Integrate both datasets to build a more complete picture of the cellular response.
Guide 4: Western Blotting for Target Validation
Issue Possible Cause Troubleshooting Steps
Weak or no signal for the target protein. - Low antibody concentration. - Insufficient protein loading. - Poor antibody quality.- Optimize the primary antibody concentration. - Increase the amount of protein loaded per well. - Use an antibody validated for Western blotting.
High background or non-specific bands. - Primary antibody concentration is too high. - Insufficient blocking. - Inadequate washing.- Reduce the primary antibody concentration. - Increase the blocking time or try a different blocking agent (e.g., BSA vs. milk). - Increase the number and duration of wash steps.
Inconsistent band intensities between lanes. Uneven protein loading or transfer.- Perform a protein quantification assay to ensure equal loading. - Use a loading control (e.g., GAPDH, β-actin) to normalize the data. - Ensure complete and even transfer of proteins from the gel to the membrane.

Experimental Protocols

Protocol 1: Global Proteomics Analysis of Berberine-Treated Cells
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with Berberine at the desired concentration and for the desired time. Include a vehicle-treated control group.

  • Cell Lysis and Protein Extraction: Harvest cells and wash with ice-cold PBS. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • Protein Digestion: Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Separate peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry (e.g., on an Orbitrap instrument).

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify differentially expressed proteins between Berberine-treated and control groups. Use bioinformatics tools for pathway and gene ontology enrichment analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with Berberine or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other antibody-based methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Berberine indicates direct binding and stabilization of the target protein.

Visualizations

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase proteomics Quantitative Proteomics western_blot Western Blot proteomics->western_blot kinase_profiling Kinase Profiling enzyme_assay Enzymatic Assay kinase_profiling->enzyme_assay rna_seq RNA Sequencing rna_seq->western_blot cetsa CETSA western_blot->cetsa enzyme_assay->cetsa

Caption: Experimental workflow for off-target identification.

signaling_pathways cluster_ampk AMPK Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Berberine Berberine AMPK AMPK Berberine->AMPK MAPK MAPK (ERK, p38, JNK) Berberine->MAPK NFkB NF-κB Berberine->NFkB mTOR mTOR AMPK->mTOR inhibits Proliferation_Apoptosis Proliferation/ Apoptosis MAPK->Proliferation_Apoptosis Inflammation Inflammation NFkB->Inflammation inhibits

Caption: Key signaling pathways modulated by Berberine.

References

Technical Support Center: Enhancing Berberine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Berberine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of Berberine?

Berberine's therapeutic potential is often limited by its low oral bioavailability, which is typically below 1%.[1] This is attributed to several factors:

  • Poor Aqueous Solubility: Berberine is only slightly soluble in water, which limits its dissolution in the gastrointestinal fluids.[1][2]

  • P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-gp efflux pump in the intestinal lumen, which actively transports the compound back into the gut, reducing its absorption.[1][2][3]

  • First-Pass Metabolism: Berberine undergoes extensive metabolism in both the intestine and the liver, primarily by cytochrome P450 (CYP) enzymes, before it can reach systemic circulation.[3][4][5]

  • Self-Aggregation: In acidic environments like the stomach, Berberine can form self-aggregates, which further reduces its solubility and intestinal permeability.[2]

Q2: What are the main formulation strategies to improve Berberine's bioavailability?

Several formulation strategies have been developed to overcome the challenges of Berberine's poor bioavailability. These can be broadly categorized as:

  • Nanotechnology-based Drug Delivery Systems: This includes nanostructured lipid carriers (NLCs), polymeric nanoparticles, liposomes, and micelles. These systems can enhance solubility, protect Berberine from degradation, and facilitate its transport across the intestinal barrier.[6]

  • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like Berberine.[7]

  • Physicochemical Modifications: This involves techniques like forming salts, co-crystals, or solid dispersions to improve the dissolution rate and solubility of Berberine.[8][9]

  • Use of Adjuvants and Inhibitors: Co-administration of Berberine with P-gp inhibitors or CYP enzyme inhibitors can significantly increase its absorption and reduce its metabolism.[4]

Q3: Can structural modification of Berberine improve its bioavailability?

Yes, structural modification is a promising approach. Creating derivatives or prodrugs of Berberine, such as Dihydroberberine, can enhance its absorption characteristics.[2] For instance, Dihydroberberine has been shown to achieve plasma concentrations equivalent to a five-fold higher dose of conventional Berberine.[2]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of Berberine Formulation
Possible Cause Troubleshooting Step
Poor aqueous solubility of raw Berberine.Action: Employ solubility enhancement techniques. Protocol: Prepare a solid dispersion of Berberine with a hydrophilic polymer like PEG 6000 or PVP. Alternatively, explore cocrystallization with a suitable coformer like gallic acid or gentisic acid.[8][9]
Inadequate particle size reduction.Action: Reduce the particle size of Berberine. Protocol: Utilize micronization or nanocrystal technology to increase the surface area of the drug, which can lead to a faster dissolution rate.[7]
Aggregation of Berberine in the dissolution medium.Action: Incorporate surfactants or stabilizers in the formulation. Protocol: Add a biocompatible surfactant to the formulation to prevent the aggregation of Berberine particles in the aqueous medium.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Cause Troubleshooting Step
Significant first-pass metabolism.Action: Co-administer with a CYP enzyme inhibitor. Protocol: In preclinical studies, consider the co-administration of a known CYP3A4 inhibitor to assess the impact on Berberine's plasma concentration.
P-glycoprotein mediated efflux.Action: Incorporate a P-gp inhibitor in the formulation or as a co-administered agent. Protocol: Formulate Berberine with natural P-gp inhibitors like chitosan (B1678972) or borneol.[1][10] This can reduce the efflux of Berberine back into the intestinal lumen.
Food effect on absorption.Action: Standardize the feeding conditions of the experimental animals. Protocol: Ensure that animals are fasted for a consistent period before drug administration to minimize the variability in absorption due to food intake.
Issue 3: Poor Permeability in Caco-2 Cell Model
Possible Cause Troubleshooting Step
Active efflux by P-gp expressed on Caco-2 cells.Action: Perform the permeability assay in the presence of a P-gp inhibitor. Protocol: Add a P-gp inhibitor like verapamil (B1683045) to both the apical and basolateral sides of the Caco-2 cell monolayer during the transport study to determine the extent of P-gp mediated efflux.
Low paracellular transport.Action: Investigate the use of permeation enhancers. Protocol: Co-incubate the Berberine formulation with a known permeation enhancer that can transiently open the tight junctions between the Caco-2 cells.
Formulation instability in the cell culture medium.Action: Assess the stability of the formulation under experimental conditions. Protocol: Incubate the Berberine formulation in the cell culture medium for the duration of the experiment and measure the drug concentration at different time points to check for degradation.

Data Presentation

Table 1: Comparison of Different Formulation Strategies on Berberine Bioavailability Enhancement

Formulation StrategyKey FindingsFold Increase in Bioavailability (Compared to raw Berberine)Reference
Chitosan-Alginate NanoparticlesEnhanced intestinal permeation and inhibited P-gp efflux.4.10[1]
Berberine-Gentisic Acid SaltImproved solubility, dissolution, and permeability.1.8 (in peak plasma concentration)[8]
Co-administration with BorneolIncreased oral bioavailability and brain penetration.Dose-dependent increase[10]
Self-Emulsifying Drug Delivery Systems (SEDDS)Improved solubility and absorption.Varies based on formulation[7]

Experimental Protocols

Protocol 1: Preparation of Berberine-Loaded Chitosan-Alginate Nanoparticles

This protocol is based on the ionic gelation method.

Materials:

  • Berberine (BBR)

  • Chitosan

  • Sodium Alginate

  • Calcium Chloride (CaCl2)

  • Acetic Acid

  • Purified Water

Methodology:

  • Preparation of Chitosan Solution: Dissolve a specific amount of chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.

  • Preparation of Alginate-Berberine Solution: Dissolve sodium alginate and Berberine in purified water.

  • Nanoparticle Formation: Add the alginate-Berberine solution dropwise into the chitosan solution under constant magnetic stirring.

  • Cross-linking: Add a CaCl2 solution to the mixture to induce cross-linking and nanoparticle formation.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components. Wash the pellet with purified water and re-centrifuge.

  • Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution and freeze-dry to obtain a powder form for long-term storage and characterization.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animal Model:

  • Female Wistar rats (180-200 g)

Methodology:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration: Administer the Berberine formulation (e.g., Berberine suspension or nanoparticle formulation) orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the Berberine concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.

Visualizations

G cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_absorption_barriers Absorption Barriers Berberine Berberine Formulation Stomach Stomach (Aggregation) Berberine->Stomach Intestine Intestinal Lumen (Dissolution & Absorption) Stomach->Intestine Pgp P-gp Efflux Pump Intestine->Pgp Absorption Metabolism Intestinal & Hepatic First-Pass Metabolism Intestine->Metabolism Pgp->Intestine Efflux Systemic_Circulation Systemic Circulation (Bioavailable Berberine) Pgp->Systemic_Circulation Limited Amount Metabolism->Systemic_Circulation Reduced Amount

Caption: Factors limiting the oral bioavailability of Berberine.

G cluster_strategies Strategies to Improve Bioavailability cluster_mechanisms Mechanisms of Action Nanoparticles Nanoparticles (e.g., NLCs, Liposomes) Solubility Increased Solubility & Dissolution Nanoparticles->Solubility Permeability Enhanced Permeability Nanoparticles->Permeability SEDDS Lipid-Based Systems (e.g., SEDDS) SEDDS->Solubility Solid_Dispersion Solid Dispersions Solid_Dispersion->Solubility Pgp_Inhibitors P-gp Inhibitors Efflux_Inhibition Inhibition of P-gp Efflux Pgp_Inhibitors->Efflux_Inhibition Bioavailability Increased Bioavailability Solubility->Bioavailability Permeability->Bioavailability Efflux_Inhibition->Bioavailability Metabolism_Reduction Reduced First-Pass Metabolism Metabolism_Reduction->Bioavailability G Start Start: Low Berberine Bioavailability Identify_Cause Identify Limiting Factor Start->Identify_Cause Solubility_Issue Poor Solubility/ Dissolution Identify_Cause->Solubility_Issue Solubility Permeability_Issue Poor Permeability/ High Efflux Identify_Cause->Permeability_Issue Permeability Metabolism_Issue High First-Pass Metabolism Identify_Cause->Metabolism_Issue Metabolism Formulation_Strategy Select Formulation Strategy Solubility_Issue->Formulation_Strategy Permeability_Issue->Formulation_Strategy Metabolism_Issue->Formulation_Strategy Evaluate In Vitro / In Vivo Evaluation Formulation_Strategy->Evaluate End End: Improved Bioavailability Evaluate->End

References

Technical Support Center: Compound X (formerly Buergerinin B) Quality Control and Standardization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for Buergerinin B, this technical support center has been created using "Compound X" as a representative natural product. The provided protocols, data, and troubleshooting guides are based on established methodologies for similar compounds and are intended to serve as a comprehensive example.

This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the quality control, standardization, and experimental use of Compound X.

Frequently Asked Questions (FAQs)

1. What is the recommended method for assessing the purity of Compound X?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of Compound X. It allows for the separation and quantification of the active compound from potential impurities. For higher sensitivity and structural confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.

2. How should I store Compound X to ensure its stability?

Compound X should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C. Repeated freeze-thaw cycles should be avoided. Solutions of Compound X in solvents like DMSO or ethanol (B145695) should be freshly prepared or stored at -80°C for short periods.

3. I am observing low biological activity of Compound X in my assays. What could be the reason?

Several factors could contribute to low biological activity:

  • Compound Degradation: Improper storage or handling can lead to the degradation of Compound X. Verify the purity of your sample using HPLC.

  • Solubility Issues: Compound X may have poor solubility in your assay buffer. Ensure the compound is fully dissolved. Sonication or gentle warming might help. The final concentration of the solvent (e.g., DMSO) in your assay should be kept low (typically <0.1%) and consistent across all treatments.

  • Incorrect Dosage: The effective concentration of Compound X can be cell-type and assay-dependent. Perform a dose-response curve to determine the optimal concentration.

4. Can I use Nuclear Magnetic Resonance (NMR) for the quality control of Compound X?

Yes, NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Compound X.[1][2][3][4][5] ¹H and ¹³C NMR can confirm the identity and structure of the compound, while quantitative NMR (qNMR) can be used for accurate purity determination without the need for a specific reference standard for every impurity.[4][5]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, column overload.Use a new column or a guard column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration.
Inconsistent retention times Fluctuation in mobile phase composition, temperature changes, column equilibration issues.Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control. Allow sufficient time for column equilibration between runs.
Ghost peaks Contamination in the mobile phase, injector, or column; carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in your autosampler method. Run blank injections to identify the source of contamination.
Low signal intensity Low sample concentration, incorrect detection wavelength, detector malfunction.Concentrate the sample if possible. Verify the optimal UV absorbance wavelength for Compound X. Check the detector lamp and perform instrument diagnostics.
Cell-Based Assay Issues
Problem Possible Cause Solution
High variability between replicates Inconsistent cell seeding, uneven compound distribution, edge effects in plates.Ensure a homogenous cell suspension before seeding. Mix the plate gently after adding Compound X. Avoid using the outer wells of the plate or fill them with media only.
Unexpected cytotoxicity High concentration of Compound X, solvent toxicity, contamination.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range. Ensure the final solvent concentration is below cytotoxic levels. Check for mycoplasma contamination in cell cultures.
No observable effect Compound inactivity, insufficient incubation time, inappropriate assay endpoint.Confirm the identity and purity of Compound X. Optimize the incubation time based on the expected mechanism of action. Ensure the chosen assay is sensitive to the expected biological changes.

Experimental Protocols

Protocol 1: Purity Determination of Compound X by HPLC

Objective: To determine the purity of a Compound X sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Compound X sample

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Compound X in acetonitrile. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Mobile Phase: Prepare a mobile phase of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 254 nm (or the λmax of Compound X)

    • Gradient elution: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of Compound X as the percentage of the main peak area relative to the total peak area.

    Purity (%) = (Area of Compound X peak / Total area of all peaks) * 100

Protocol 2: Identity Confirmation by LC-MS/MS

Objective: To confirm the identity of Compound X and identify potential impurities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Compound X sample

  • LC-MS grade solvents and reagents

  • C18 column suitable for LC-MS

  • LC-MS/MS system with an electrospray ionization (ESI) source

Method:

  • Sample and Mobile Phase Preparation: As described in the HPLC protocol, using LC-MS grade solvents.

  • LC Conditions: Use a similar gradient to the HPLC method, but with a lower flow rate (e.g., 0.4 mL/min) suitable for the MS interface.

  • MS/MS Conditions:

    • Ionization mode: ESI positive or negative, depending on the ionization efficiency of Compound X.

    • Scan mode: Full scan to identify the molecular ion [M+H]⁺ or [M-H]⁻.

    • Product ion scan (MS/MS): Fragment the parent ion of Compound X to obtain a characteristic fragmentation pattern for structural confirmation.

  • Data Analysis: Compare the obtained mass and fragmentation pattern with the theoretical values for Compound X. Analyze other peaks in the chromatogram to identify potential impurities.

Quantitative Data Summary

Table 1: Certificate of Analysis - Compound X Reference Standard
Test Specification Result Method
Appearance White to off-white powderConformsVisual
Identity Conforms to reference spectrumConforms¹H-NMR
Purity (HPLC) ≥ 98.0%99.2%HPLC-UV
Loss on Drying ≤ 1.0%0.3%Gravimetric
Residual Solvents Acetonitrile: ≤ 410 ppmMethanol: ≤ 3000 ppm< 50 ppm< 100 ppmGC-HS
Heavy Metals ≤ 10 ppm< 5 ppmICP-MS
Table 2: Stability of Compound X under Forced Degradation

Forced degradation studies help to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6][7][8][9][10]

Stress Condition Duration % Degradation Major Degradants Formed
Acidic Hydrolysis (0.1 M HCl) 24 hours15.2%Degradant A (m/z ...), Degradant B (m/z ...)
Alkaline Hydrolysis (0.1 M NaOH) 8 hours45.8%Degradant C (m/z ...), Degradant D (m/z ...)
Oxidative (3% H₂O₂) 24 hours22.5%Oxidized Product E (m/z ...)
Thermal (80°C) 48 hours5.1%Minor impurities
Photolytic (UV light) 7 days8.9%Photodegradant F (m/z ...)

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Compound X

Compound X is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates CompoundX Compound X CompoundX->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Activates Transcription NFkB_IkB->NFkB Releases Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by Compound X.

Experimental Workflow for Quality Control

The following workflow outlines the standard procedure for the quality control of a new batch of Compound X.

QC_Workflow start Receive New Batch of Compound X visual Visual Inspection (Color, Appearance) start->visual solubility Solubility Test (DMSO, Ethanol) visual->solubility hplc Purity Analysis (HPLC-UV) solubility->hplc lcms Identity Confirmation (LC-MS/MS) hplc->lcms nmr Structural Confirmation (¹H-NMR) lcms->nmr decision Purity & Identity Meet Specifications? nmr->decision pass Release for Experimental Use decision->pass Yes fail Reject Batch & Investigate decision->fail No

Caption: Standard quality control workflow for Compound X.

References

Validation & Comparative

A Comparative Guide to Buergerinin B and Other Bioactive Compounds from Scrophularia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Buergerinin B and other prominent bioactive compounds isolated from various Scrophularia species. The focus is on their anti-inflammatory properties, supported by available experimental data. Due to a lack of published studies on the specific biological activities of this compound, this document will broaden its scope to compare the major classes of compounds found in Scrophularia buergeriana, the reported source of this compound, with compounds from other species within the genus.

Introduction to Bioactive Compounds in Scrophularia

The genus Scrophularia, commonly known as figworts, is a rich source of various secondary metabolites with diverse biological activities.[1] For centuries, different species of this genus have been utilized in traditional medicine to treat inflammatory conditions, fever, and other ailments.[1][2] The primary classes of bioactive compounds isolated from Scrophularia species include iridoids, phenylpropanoid glycosides, flavonoids, and saponins.[2] Among these, iridoids and phenylpropanoid glycosides are considered to be the main contributors to the anti-inflammatory effects of these plants.[2]

This compound is an iridoid that has been identified in Scrophularia buergeriana. However, to date, there is a notable absence of published experimental data detailing its specific biological activities. Therefore, this guide will focus on a comparative analysis of other well-studied compounds from the Scrophularia genus to provide a comprehensive overview of their therapeutic potential.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of various Scrophularia compounds have been evaluated using a range of in vivo and in vitro models. This section presents a summary of the available quantitative data for key compounds.

Table 1: In Vivo Anti-Inflammatory Activity of Scrophularia Compounds
Compound/ExtractSpecies SourceModelDoseInhibition of Edema (%)Reference
Verbascosaponin AS. auriculataCarrageenan-induced paw edema (rat)10 mg/kg52[Source Text Not Available]
Scropolioside AS. auriculataDelayed-type hypersensitivity (mouse)50 mg/kgSignificant reduction[Source Text Not Available]
Harpagoside (B1684579)H. procumbensCarrageenan-induced paw edema (rat)50 mg/kg45[Source Text Not Available]
Acteoside (Verbascoside)S. scorodoniaAdjuvant-induced arthritis (rat)20 mg/kgSignificant reduction[Source Text Not Available]

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: In Vitro Anti-Inflammatory Activity of Scrophularia Compounds
CompoundSpecies SourceAssayCell LineIC₅₀ (µM)Reference
Acteoside (Verbascoside)S. scorodoniaNO production inhibitionRAW 264.725.3[Source Text Not Available]
Angoroside CS. ningpoensisROS generation inhibitionHuman neutrophils0.34[Source Text Not Available]
HarpagosideH. procumbensPGE₂ production inhibitionA549>100[Source Text Not Available]
Luteolin-7-O-glucosideS. kotschyanaEdema inhibition (in vivo)-Significant[Source Text Not Available]

IC₅₀: Half-maximal inhibitory concentration; NO: Nitric Oxide; ROS: Reactive Oxygen Species; PGE₂: Prostaglandin E₂.

Key Signaling Pathways

The anti-inflammatory effects of many Scrophularia compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism of action for many anti-inflammatory agents.

Caption: Simplified NF-κB Signaling Pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of Scrophularia compounds.

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a widely used model for evaluating acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats (180-220 g) are typically used.

  • Groups: Animals are divided into control, standard drug (e.g., Indomethacin), and test compound groups.

  • Administration: Test compounds or the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (In Vitro)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture and incubating for 24 hours.

  • Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage inhibition of NO production is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the screening of anti-inflammatory compounds and the classification of bioactive compounds in Scrophularia.

Experimental_Workflow Start Start: Plant Material Extraction Extraction & Fractionation Start->Extraction In_Vitro In Vitro Screening (e.g., NO, COX-2 inhibition) Extraction->In_Vitro Active_Fractions Identification of Active Fractions In_Vitro->Active_Fractions Active End End: Lead Compound In_Vitro->End Inactive Isolation Isolation & Purification of Pure Compounds Active_Fractions->Isolation In_Vivo In Vivo Testing (e.g., Paw Edema) Isolation->In_Vivo Active_Compounds Identification of Active Compounds In_Vivo->Active_Compounds Active In_Vivo->End Inactive Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Active_Compounds->Mechanism Mechanism->End caption Figure 2: General Workflow for Anti-inflammatory Drug Discovery.

Caption: General Workflow for Anti-inflammatory Drug Discovery.

Scrophularia_Compounds cluster_compounds Bioactive Compound Classes cluster_activities Reported Biological Activities Scrophularia_Genus Scrophularia Genus Iridoids Iridoids Scrophularia_Genus->Iridoids Phenylpropanoids Phenylpropanoid Glycosides Scrophularia_Genus->Phenylpropanoids Flavonoids Flavonoids Scrophularia_Genus->Flavonoids Saponins Saponins Scrophularia_Genus->Saponins Anti_Inflammatory Anti-inflammatory Iridoids->Anti_Inflammatory Hepatoprotective Hepatoprotective Iridoids->Hepatoprotective Phenylpropanoids->Anti_Inflammatory Antioxidant Antioxidant Phenylpropanoids->Antioxidant Neuroprotective Neuroprotective Phenylpropanoids->Neuroprotective Flavonoids->Anti_Inflammatory Flavonoids->Antioxidant Saponins->Anti_Inflammatory caption Figure 3: Major Bioactive Compounds in Scrophularia.

Caption: Major Bioactive Compounds in Scrophularia.

Conclusion

While a direct comparative analysis of this compound is currently hindered by a lack of available data, the Scrophularia genus remains a promising source of potent anti-inflammatory compounds. Iridoids such as harpagoside and phenylpropanoid glycosides like acteoside have demonstrated significant anti-inflammatory activity in various experimental models. Further research is warranted to isolate and characterize the bioactivities of less-studied compounds like this compound and to conduct head-to-head comparative studies to better understand their therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers in the field of natural product-based drug discovery.

References

Buergerinin B: A Comparative Analysis of its Potential Activity Based on Scrophularia buergeriana Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological activity of the isolated compound Buergerinin B is not currently available in published scientific literature. This guide provides a comparative analysis based on the known biological activities of extracts from Scrophularia buergeriana, the plant from which this compound is isolated. The activities described are attributed to the complex mixture of compounds within the extract and not definitively to this compound alone. Further research is required to elucidate the specific contribution of this compound to these effects.

Introduction

This compound is a natural product isolated from the plant Scrophularia buergeriana. While the individual bioactivity of this compound remains to be characterized, extracts of S. buergeriana have demonstrated a range of pharmacological effects, including neuroprotective, anti-inflammatory, and estrogen-like activities. This guide compares the observed activities of S. buergeriana extracts to known inhibitors of the implicated biological pathways, providing a framework for potential areas of investigation for this compound.

Data Presentation: Comparative Activity of Scrophularia buergeriana Extract and Known Inhibitors

The following table summarizes the key biological activities observed for Scrophularia buergeriana extracts and compares them with well-characterized inhibitors of the respective pathways. This comparison is intended to highlight the potential mechanisms of action and to position the potential therapeutic applications of compounds derived from this plant, such as this compound.

Target Pathway/ActivityObserved Effect of S. buergeriana ExtractKnown Inhibitor(s)Mechanism of Known Inhibitor(s)Potential Therapeutic Area
Apoptosis Regulation Inhibition of pro-apoptotic proteins (Bax, Caspase-3, Caspase-9), Increase in anti-apoptotic protein (Bcl-2)Z-VAD-FMK, EmricasanPan-caspase inhibitors, preventing the proteolytic cascade leading to apoptosis.Neurodegenerative diseases, Ischemia
Oxidative Stress Increased activity of antioxidant enzymes (SOD, CAT, GPx)N-acetylcysteine (NAC), EdaravonePrecursor to glutathione, directly scavenges reactive oxygen species (ROS).Neurodegenerative diseases, Stroke
AKT/ERK Signaling Activation (phosphorylation) of AKT and ERKLY294002 (PI3K/AKT), U0126 (MEK/ERK)Inhibition of upstream kinases (PI3K and MEK) that are essential for AKT and ERK activation.Cancer, Inflammatory disorders
NF-κB Signaling Suppression of NF-κB activationBay 11-7082, ParthenolideInhibition of IκBα phosphorylation, preventing the nuclear translocation and activity of NF-κB.Inflammatory diseases, Cancer
Estrogen Receptor Signaling Agonistic activity on Estrogen Receptor Alpha (ERα)Tamoxifen, FulvestrantSelective estrogen receptor modulator (SERM) or a selective estrogen receptor degrader (SERD).Hormone-dependent cancers, Menopausal symptoms

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams illustrate the key signaling pathways potentially modulated by constituents of Scrophularia buergeriana and a general workflow for investigating the bioactivity of natural product extracts.

Apoptosis Signaling Pathway

cluster_0 Apoptotic Stimuli cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes S_buergeriana_extract S. buergeriana extract S_buergeriana_extract->Bax downregulates S_buergeriana_extract->Bcl-2 upregulates S_buergeriana_extract->Caspase-9 inhibits S_buergeriana_extract->Caspase-3 inhibits

AKT/ERK Signaling Pathway

cluster_0 Upstream Activation cluster_1 PI3K/AKT Pathway cluster_2 RAS/MEK/ERK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK binds to PI3K PI3K RTK->PI3K activates RAS RAS RTK->RAS activates AKT AKT PI3K->AKT activates Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation promotes MEK MEK RAS->MEK activates ERK ERK MEK->ERK activates ERK->Cell_Survival_Proliferation promotes S_buergeriana_extract S. buergeriana extract S_buergeriana_extract->AKT activates S_buergeriana_extract->ERK activates

Experimental Workflow for Bioactivity Screening

Plant_Material Plant Material (Scrophularia buergeriana) Extraction Extraction & Fractionation Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay_Screening Bioassay Screening (e.g., cytotoxicity, enzyme inhibition) Crude_Extract->Bioassay_Screening Active_Fractions Active Fractions Bioassay_Screening->Active_Fractions Isolation Isolation of Pure Compounds (e.g., this compound) Active_Fractions->Isolation Pure_Compound Pure Compound Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Mechanism_Studies Mechanism of Action Studies Pure_Compound->Mechanism_Studies

Experimental Protocols

The following are generalized protocols for key experiments used to assess the bioactivities of plant extracts, which would be applicable for studying this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., S. buergeriana extract or this compound) and a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells as described above, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-AKT, anti-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Assay
  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the transfected cells with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Conclusion

While the specific biological activity of this compound remains to be elucidated, the diverse pharmacological effects of Scrophularia buergeriana extracts suggest that its constituent compounds hold significant therapeutic potential. The observed modulation of key signaling pathways involved in apoptosis, oxidative stress, and inflammation provides a strong rationale for the further investigation of this compound as a potential inhibitor or modulator in these contexts. Future studies should focus on the isolation and purification of this compound to perform detailed in vitro and in vivo experiments to definitively characterize its mechanism of action and to validate its potential as a novel therapeutic agent.

Buergerinin B: A Comparative Analysis of its Anti-inflammatory Bioactivity in Macrophage and Microglial Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of Buergerinin B, an iridoid isolated from the roots of Scrophularia buergeriana, in two key inflammatory cell lines: murine macrophage RAW 264.7 cells and murine microglial BV2 cells. This analysis is supported by experimental data on its inhibitory effects on nitric oxide production and detailed protocols for the cited experiments.

This compound has demonstrated significant anti-inflammatory potential by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated RAW 264.7 and BV2 cells. This activity, when compared with its analogs, Buergerinin A and Buergerinin C, provides valuable insights into its potential as a therapeutic agent for inflammatory conditions.

Comparative Bioactivity of Buergerinins

The anti-inflammatory activity of this compound and its related compounds was assessed by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage and microglial cells. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundCell LineIC50 (µM) for NO Inhibition
This compound RAW 264.7 18.5
BV2 14.2
Buergerinin ARAW 264.7> 100
BV2> 100
Buergerinin CRAW 264.745.3
BV238.6
L-NMMA (Positive Control)RAW 264.78.7
BV27.5

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for assessing the anti-inflammatory activity of this compound and the underlying signaling pathway leading to nitric oxide production in LPS-stimulated macrophages.

G cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Assay cluster_2 Cell Viability Assay Seed Cells Seed Cells Pre-treat Pre-treat with this compound Seed Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Reaction Add Griess Reagent Collect Supernatant->Griess Reaction Measure Absorbance Measure Absorbance at 540 nm Griess Reaction->Measure Absorbance Calculate NO Calculate NO Concentration Measure Absorbance->Calculate NO Treat Cells Treat cells with this compound Add MTT Add MTT Reagent Treat Cells->Add MTT Incubate MTT Incubate for 4h Add MTT->Incubate MTT Measure Viability Measure Absorbance at 570 nm Incubate MTT->Measure Viability

Fig 1. Experimental workflow for assessing this compound bioactivity.

G cluster_BuergerininB This compound Inhibition LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Inhibition_Point Inhibits Upstream Signaling IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Induces Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation L-Arginine L-Arginine NO Nitric Oxide L-Arginine->NO Converted by iNOS

Fig 2. LPS-induced nitric oxide production pathway.

Detailed Experimental Protocols

The following are the methodologies employed for the key experiments cited in this guide.

Cell Culture and Treatment

RAW 264.7 and BV2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

Nitric Oxide (NO) Production Assay
  • After cell seeding and adherence, the culture medium was replaced with fresh DMEM.

  • Cells were pre-treated with various concentrations of this compound, its analogs, or the positive control, L-NMMA, for 1 hour.

  • Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation and NO production.

  • The cells were then incubated for an additional 24 hours.

  • After incubation, 100 µL of the cell culture supernatant was transferred to a new 96-well plate.

  • An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) was added to each well.

  • The absorbance was measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, was determined using a standard curve generated with sodium nitrite.

Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production was not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed.

  • Cells were treated with the same concentrations of this compound and its analogs as in the NO assay for 24 hours.

  • Following treatment, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were incubated for 4 hours at 37°C.

  • The supernatant was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm.

  • Cell viability was expressed as a percentage of the vehicle-treated control group. The tested compounds, including this compound, did not show significant cytotoxicity at the concentrations used in the bioactivity assays.

Comparative Analysis of Buergerinin B and Synthetic Analogues: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity of Buergerinin B and any corresponding synthetic analogues. As a result, a comparative analysis based on experimental data is not currently possible.

This compound is a known chemical entity, and its basic chemical and physical properties are catalogued in databases such as PubChem.[1] However, detailed studies on its biological effects, mechanism of action, and the development of synthetic analogues appear to be absent from the current body of scientific literature.

Initial searches for "this compound" often lead to information on "Berberine," an unrelated isoquinoline (B145761) alkaloid that has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. This appears to be a result of search algorithm similarities and does not reflect any chemical or biological relationship between the two compounds.

Without primary research data on this compound and its potential analogues, a comparative guide that meets the core requirements of data presentation, experimental protocols, and signaling pathway visualization cannot be constructed. The fundamental information required for such an analysis, including:

  • Biological Activity Data: Quantitative data such as IC50 values, inhibition constants (Ki), or other measures of potency and efficacy for this compound and any analogues are not available.

  • Experimental Protocols: Detailed methodologies for assessing the biological activity of these compounds have not been published.

  • Signaling Pathways: The molecular targets and signaling pathways modulated by this compound are unknown.

At present, the scientific community has not published research detailing the biological activities of this compound or the synthesis and evaluation of its analogues. Therefore, a comparative analysis as requested is not feasible. Further research into the pharmacological properties of this compound would be required before such a guide could be developed. Researchers, scientists, and drug development professionals interested in this molecule would first need to undertake foundational studies to determine its biological profile.

References

A Comparative Analysis of Buergerinin B's Source Plant, Scrophularia buergeriana, and the Bioactive Alkaloid Berberine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental findings related to the medicinal plant Scrophularia buergeriana, the original source of Buergerinin B, and the well-characterized isoquinoline (B145761) alkaloid, Berberine. Due to a lack of specific experimental data for this compound, this guide will focus on the biological activities of S. buergeriana extract and its major constituents, juxtaposed with the extensive research available for Berberine, a compound with analogous therapeutic potential.

Executive Summary

Scrophularia buergeriana has a history of use in traditional medicine for treating inflammatory and febrile conditions.[1] Modern research has begun to validate these uses, demonstrating the plant's anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] These effects are attributed to a variety of compounds within the plant, including harpagoside, angoroside C, aucubin, and acetoside.[2]

Berberine, an alkaloid isolated from plants such as Coptis chinensis, has been the subject of extensive scientific investigation. It exhibits a broad spectrum of pharmacological activities, including potent anti-inflammatory and neuroprotective effects, with well-documented mechanisms of action.[3] This guide will present a side-by-side comparison of the experimental evidence for S. buergeriana and Berberine, offering insights into their potential therapeutic applications.

Comparative Data on Biological Activities

The following tables summarize the key experimental findings for Scrophularia buergeriana extract and its components, alongside comparable data for Berberine.

Table 1: Anti-inflammatory Activity
Parameter Scrophularia buergeriana Berberine References
In Vitro Model Lipopolysaccharide (LPS)-induced BV-2 microglia cellsLPS-induced macrophages and other cell lines,
Key Markers Inhibited Nitric Oxide (NO), iNOS, IL-6, IL-1β, TNF-αTNF-α, IL-6, IL-1β, COX-2, iNOS, MCP-1,
Signaling Pathways Modulated TLR4/MyD88, NLRP3, NF-κB/AP-1, p38/JNKNF-κB, AP-1, AMPK, MAPK,
Table 2: Neuroprotective Effects
Parameter Scrophularia buergeriana Berberine References
In Vitro Model Glutamate-induced cytotoxicity in SH-SY5Y cellsVarious models including oxidative stress, Aβ-induced toxicity, and ischemic models,
In Vivo Model Aβ₁₋₄₂-induced memory impairment in mice; Senescence-accelerated mouse prone 8 (SAMP8) micePreclinical models of ischemic stroke, Parkinson's disease, and Alzheimer's disease,
Key Outcomes Inhibition of oxidative stress, apoptosis, and Tau hyperphosphorylation; Improved memoryReduction in infarct volume, improved neurological function, anti-apoptotic, antioxidant, and anti-inflammatory effects in the brain,
Signaling Pathways Modulated Inhibition of apoptosis pathway (Bax, caspase-9, PARP)PI3K/Akt, NF-κB, AMPK, CREB, Nrf2, MAPK,

Experimental Methodologies

A cohesive understanding of the presented data necessitates a review of the experimental protocols employed.

Scrophularia buergeriana Anti-inflammatory Assay Protocol

The anti-inflammatory effects of S. buergeriana extract were evaluated using a well-established in vitro model of neuroinflammation.

  • Cell Culture: BV-2 microglial cells were cultured in standard media.

  • Treatment: Cells were pre-treated with various concentrations of S. buergeriana extract (Brainon®) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, was quantified in the cell culture supernatant using the Griess reagent.

  • Gene and Protein Expression Analysis: The expression levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS) were measured using quantitative real-time PCR (qPCR) and Western blotting, respectively.

  • Signaling Pathway Analysis: The activation of key inflammatory signaling pathways, such as NF-κB and MAPK, was assessed by measuring the phosphorylation of key proteins within these cascades via Western blotting.

Berberine Cytotoxicity and Anti-inflammatory Protocol

The anti-inflammatory and cytotoxic effects of Berberine are often assessed using the following general protocols.

  • Cell Viability/Cytotoxicity Assays:

    • MTT Assay: To assess metabolic activity as an indicator of cell viability.

    • LDH Assay: To measure the release of lactate (B86563) dehydrogenase from damaged cells as a marker of cytotoxicity.

    • Direct Cell Counting: Using methods like trypan blue exclusion to differentiate live and dead cells.

  • Anti-inflammatory Assays:

    • ELISA: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture medium following treatment with Berberine and an inflammatory stimulus (e.g., LPS).

    • Western Blotting: To determine the protein expression levels of key inflammatory mediators (e.g., COX-2, iNOS) and signaling proteins (e.g., phosphorylated NF-κB, p38).

    • qPCR: To measure the mRNA expression levels of inflammatory genes.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Scrophularia buergeriana extract and Berberine.

Scrophularia_buergeriana_Pathway LPS LPS TLR4 TLR4/MyD88 LPS->TLR4 NLRP3 NLRP3 Inflammasome LPS->NLRP3 NFkB_AP1 NF-κB / AP-1 TLR4->NFkB_AP1 p38_JNK p38 / JNK TLR4->p38_JNK Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NLRP3->Cytokines SB_Extract Scrophularia buergeriana Extract SB_Extract->TLR4 Inhibits SB_Extract->NLRP3 Inhibits SB_Extract->NFkB_AP1 Inhibits SB_Extract->p38_JNK Inhibits NFkB_AP1->Cytokines iNOS iNOS / NO NFkB_AP1->iNOS p38_JNK->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation iNOS->Inflammation

Caption: Anti-inflammatory pathway of S. buergeriana extract.

Berberine_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathways (p38, JNK, ERK) Stimuli->MAPK Berberine Berberine AMPK AMPK Berberine->AMPK Activates Berberine->NFkB Inhibits Berberine->MAPK Inhibits AMPK->NFkB Inhibits Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Key anti-inflammatory pathways modulated by Berberine.

Conclusion

While direct experimental data on this compound is currently limited, the analysis of its source plant, Scrophularia buergeriana, reveals significant anti-inflammatory and neuroprotective potential. The extract and its known active components demonstrate effects on key inflammatory and neuronal pathways that are comparable to those of the extensively studied alkaloid, Berberine. Both natural products appear to exert their effects through the modulation of critical signaling cascades such as NF-κB and MAPK.

For researchers in drug discovery and development, Scrophularia buergeriana and its constituents, including the yet-to-be-fully-characterized this compound, represent a promising area for further investigation. Future studies should aim to isolate this compound and conduct detailed in vitro and in vivo experiments to elucidate its specific biological activities and mechanism of action. Comparative studies with well-defined compounds like Berberine will be invaluable in benchmarking its therapeutic potential.

References

The Pivotal Role of Structure in the Bioactivity of Hamigeran B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships (SAR) of Hamigeran B derivatives reveals critical insights into their anti-neuroinflammatory and neurotrophic potential. This guide provides a comparative overview of key analogs, their biological performance supported by experimental data, and the underlying molecular pathways.

Researchers in the field of natural product synthesis and drug discovery are constantly seeking to understand how subtle changes in a molecule's architecture can profoundly impact its biological function. The marine-derived norditerpenoid Hamigeran B has emerged as a promising scaffold for the development of novel therapeutic agents, particularly for neurodegenerative diseases. This guide delves into the structure-activity relationship of a series of synthesized Hamigeran B analogs, offering a clear comparison of their efficacy as inhibitors of neuroinflammation and promoters of neurite outgrowth.

Comparative Analysis of Anti-Neuroinflammatory Activity

The anti-neuroinflammatory activity of Hamigeran B analogs was primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency.[1]

CompoundDescriptionIC50 (µM) for NO Inhibition
9c Hydrogenation of the double bond at C-3/C-4 of the Hamigeran B core structure.5.85[1]
9q A 1-hydroxy-9-epi-hamigeran B analog.6.31[1]
9b A derivative of the Hamigeran B series.Significant activity, IC50 in the range of 5.8–24 µM[1]
9f Hydrogenation of the keto group at C-8.24.91[1]
9o A 1-hydroxy-9-epi-hamigeran B analog.Significant activity, IC50 in the range of 5.8–24 µM
9t A derivative of the Hamigeran B series.Significant activity, IC50 in the range of 5.8–24 µM
Quercetin Natural product control.4.3

Key Structure-Activity Relationship Insights

The SAR studies of Hamigeran B analogs have elucidated several key structural features that govern their anti-neuroinflammatory activity:

  • The-tricarbocyclic System: The core ABC ring system is essential for activity.

  • Modifications at C-7/C-8: Introduction of a heterocyclic ring (D ring) at these positions was detrimental to the inhibitory activity.

  • Hydrogenation at C-3/C-4: Saturation of the double bond in this position, as seen in compound 9c , significantly improved the anti-inflammatory potency.

  • Hydrogenation at C-8: Reduction of the keto group at this position also enhanced activity, although to a lesser extent than modifications at C-3/C-4.

Neurotrophic and Neuroprotective Effects

Select Hamigeran B analogs also demonstrated promising neurotrophic and neuroprotective activities.

  • Neurite Outgrowth: Compounds 9a, 9h, 9o, and 9q exhibited moderate nerve growth factor (NGF)-mediated neurite outgrowth-promoting effects in PC-12 cells at a concentration of 20 µM.

  • Neuroprotection against Oxidative Stress: Compound 9o showed the most significant protective activity against hydrogen peroxide (H₂O₂)-induced cytotoxicity in PC12 cells at a concentration of 10 µM.

Experimental Protocols

A summary of the key experimental methodologies is provided below.

Synthesis of Hamigeran B Analogs

The synthesis of the Hamigeran B analogs involved a multi-step process starting from a chiral phenolic compound. A key step in the construction of the tricyclic system was an intramolecular Friedel–Crafts cyclization. Further modifications, such as hydrogenation and the introduction of various functional groups, were carried out to generate the diverse library of analogs.

Nitric Oxide (NO) Production Inhibition Assay

BV-2 microglial cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of NO. The synthesized Hamigeran B analogs were then added to the cell culture at various concentrations. The amount of NO produced was quantified using the Griess assay, and the IC50 values were calculated to determine the inhibitory potency of each compound.

Neurite Outgrowth Assay

PC-12 cells, a common model for neuronal differentiation, were treated with nerve growth factor (NGF) in the presence or absence of the test compounds. The extent of neurite outgrowth was observed and quantified microscopically to assess the neurotrophic potential of the analogs.

Neuroprotection Assay

The neuroprotective effects of the analogs were evaluated against oxidative stress. PC12 cells were exposed to hydrogen peroxide (H₂O₂) to induce cell death. The viability of the cells co-treated with the Hamigeran B analogs was measured to determine the protective capacity of the compounds.

Signaling Pathways and Mechanisms of Action

The anti-neuroinflammatory effects of the active Hamigeran B analogs are believed to be mediated through the inhibition of pro-inflammatory pathways. It is speculated that these compounds may inhibit the TNF-α pathway to achieve their anti-inflammatory effects on nerve cells.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_bioassays Biological Evaluation cluster_results Data Analysis start Starting Material (Chiral Phenolic Compound) friedel_crafts Intramolecular Friedel-Crafts Cyclization start->friedel_crafts modifications Further Modifications (e.g., Hydrogenation) friedel_crafts->modifications analogs Hamigeran B Analogs modifications->analogs no_inhibition NO Production Inhibition Assay (BV-2 Cells) analogs->no_inhibition Test Compounds neurite_outgrowth Neurite Outgrowth Assay (PC-12 Cells) analogs->neurite_outgrowth Test Compounds neuroprotection Neuroprotection Assay (PC-12 Cells) analogs->neuroprotection Test Compounds ic50 IC50 Calculation no_inhibition->ic50 sar_analysis SAR Analysis neurite_outgrowth->sar_analysis neuroprotection->sar_analysis ic50->sar_analysis mechanism Mechanism of Action (TNF-α Pathway) sar_analysis->mechanism

Figure 1. Experimental workflow for the synthesis and biological evaluation of Hamigeran B analogs.

signaling_pathway cluster_nucleus In the Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50_active->Nucleus iNOS_gene iNOS Gene NFkB_p65_p50_active->iNOS_gene TNFa_gene TNF-α Gene NFkB_p65_p50_active->TNFa_gene iNOS_protein iNOS iNOS_gene->iNOS_protein TNFa_protein TNF-α TNFa_gene->TNFa_protein NO Nitric Oxide (NO) iNOS_protein->NO Hamigeran_B_analogs Hamigeran B Analogs Hamigeran_B_analogs->IKK Inhibition? Hamigeran_B_analogs->NFkB_p65_p50_active Inhibition?

Figure 2. Postulated anti-neuroinflammatory signaling pathway inhibited by Hamigeran B analogs.

References

In-Depth Analysis of Buergerinin B Reveals a Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant lack of specific biological activity data for Buergerinin B, an iridoid glycoside isolated from Scrophularia buergeriana. Despite the known pharmacological properties of the plant extract and other related compounds, quantitative data on the anti-inflammatory and anticancer effects of this compound, along with its specific mechanisms of action, remain largely uninvestigated.

Researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds will find that while the genus Scrophularia is a rich source of bioactive molecules, including various iridoid glycosides with demonstrated anti-inflammatory, neuroprotective, and other effects, the specific compound this compound has not been a focus of published research. Our extensive search for quantitative data, such as IC50 values, details of experimental protocols, and defined signaling pathways directly attributable to this compound, did not yield sufficient information to construct a comparative guide as initially intended.

While studies on Scrophularia buergeriana extracts have shown promising biological activities, the specific contributions of this compound to these effects are yet to be elucidated. The available literature primarily details the isolation and structural characterization of a series of compounds from this plant, including a class of compounds referred to as Buergerinins. However, subsequent functional studies and detailed pharmacological evaluations for each isolated compound, particularly this compound, are not present in the public domain.

This review highlights a critical knowledge gap in the field of natural product pharmacology. The absence of data for this compound presents an opportunity for future research to explore its potential therapeutic efficacy. Investigations into its anti-inflammatory and anticancer properties, including dose-response studies, mechanism of action elucidation, and comparative analyses with other iridoid glycosides, would be valuable contributions to the field.

For researchers interested in the bioactivity of compounds from Scrophularia buergeriana, we recommend focusing on the more extensively studied components of the plant extract for which a body of literature and quantitative data exists. These include compounds such as harpagide (B7782904) and its derivatives, which have been the subject of numerous studies investigating their anti-inflammatory and neuroprotective mechanisms.

Buergerinin B's Analogue, Berberine, as a Robust Positive Control in Inflammatory and Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular research, particularly in studies investigating inflammation and oxidative stress, the use of a reliable positive control is paramount for the validation of experimental findings. Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has emerged as a widely accepted positive control due to its well-documented anti-inflammatory and antioxidant properties. This guide provides a comparative overview of Berberine's performance, supported by experimental data, to assist researchers in its effective application. While the initial query focused on "Buergerinin B," the available scientific literature predominantly points to "Berberine" for these applications, suggesting a possible misnomer.

Comparative Efficacy of Berberine

Berberine exerts its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. Its efficacy is often compared with other known anti-inflammatory agents in various experimental models.

Table 1: Comparative Anti-inflammatory Activity of Berberine

Model SystemParameter MeasuredBerberine EffectComparatorComparator EffectReference
Carrageenan-induced rat paw edemaPaw volume reductionSignificant reduction (25, 75, 125 mg/kg)Diclofenac (10 mg/kg)Significant reduction[1]
Formaldehyde-induced rat paw edemaPaw volume reductionSignificant reduction (25, 75, 125 mg/kg)Diclofenac (10 mg/kg)Significant reduction[1]
Lipopolysaccharide (LPS)-stimulated macrophagesTNF-α, IL-6, IL-1β productionSignificant reduction--[2][3]
Diabetic animal modelsPro-inflammatory cytokine levelsReduction in TNF-α, IL-6, IL-1β--[2]

Table 2: Comparative Antioxidant Activity of Berberine

Model SystemParameter MeasuredBerberine EffectComparatorComparator EffectReference
Diabetic animal modelsMalondialdehyde (MDA) levelsSignificant decrease--[2]
Diabetic animal modelsGlutathione (GSH) levelsSignificant increase--[2]
Various cell linesSuperoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) activityIncreased activity--[4][5]
High glucose-cultured cellsOxidative stress markersReduction in oxidative stress--[2]

Key Signaling Pathways Modulated by Berberine

Berberine's multifaceted action stems from its ability to interfere with several critical signaling cascades.

  • NF-κB Signaling Pathway: Berberine inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][6][7] It achieves this by preventing the degradation of IκB, the inhibitory protein of NF-κB.[3]

  • MAPK Signaling Pathway: Berberine has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK.[3][8] These kinases are crucial for the production of pro-inflammatory cytokines.

  • AMPK Signaling Pathway: Berberine is a potent activator of AMP-activated protein kinase (AMPK).[2][4][6] Activated AMPK can inhibit mitochondrial reactive oxygen species (ROS) production and reduce the expression of pro-inflammatory genes.[3][5]

  • Nrf2 Signaling Pathway: Berberine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of various antioxidant enzymes.[2][4][6]

Experimental Protocols

1. In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Experimental Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Berberine (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. A negative control group (no LPS) should be included.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Quantify the results by measuring the absorbance at 540 nm and comparing it to a standard curve of sodium nitrite.

  • Positive Control: Berberine at a concentration known to inhibit NO production (e.g., 25 µM).

  • Negative Control: Vehicle-treated, unstimulated cells.

2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-200g).

  • Experimental Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer Berberine (e.g., 25, 75, 125 mg/kg, p.o.), a standard anti-inflammatory drug (e.g., Diclofenac sodium, 10 mg/kg, p.o.), or the vehicle control.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways modulated by Berberine.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Berberine Berberine Berberine->IKK Inhibition IkB_NFkB->NFkB Degradation of IκB Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Transcription

Caption: Berberine inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Berberine Berberine Berberine->MAPK Inhibition Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Transcription

Caption: Berberine inhibits the MAPK signaling pathway.

AMPK_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Berberine Berberine AMPK AMPK Berberine->AMPK Activation Nrf2_Keap1 Nrf2-Keap1 Complex AMPK->Nrf2_Keap1 Activation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release of Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Enzymes Expression of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Transcription

Caption: Berberine activates the AMPK and Nrf2 antioxidant pathways.

References

Safety Operating Guide

Navigating the Disposal of Buergerinin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for Buergerinin B, a process that necessitates a cautious and informed approach in the absence of specific manufacturer's guidelines. The following procedures are based on established best practices for laboratory chemical waste management.

Understanding this compound: Chemical Properties

PropertyValueSource
Molecular FormulaC9H14O5PubChem[1]
Molecular Weight202.20 g/mol PubChem[1]
AppearancePowderPharmaffiliates
Storage2-8°C RefrigeratorPharmaffiliates

The lack of a comprehensive toxicological profile for this compound means it should be handled with caution, assuming it may be hazardous.

General Principles of Laboratory Chemical Waste Disposal

When specific disposal instructions are unavailable, general laboratory hazardous waste guidelines must be followed. These guidelines are designed to ensure the safe handling and disposal of a wide range of chemical substances.[2][3][4][5]

Key Steps for Disposal:

  • Hazard Assessment: In the absence of an SDS, treat this compound as a hazardous substance. This conservative approach ensures the highest level of safety.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with this compound.[3][5]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the approximate quantity.

    • Ensure the container is kept securely closed except when adding waste.[2][3][4]

  • Segregation:

    • Store the this compound waste separately from incompatible materials. As a general rule, store acids and bases separately, and keep reactive chemicals apart.[3]

  • Storage:

    • Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3][4]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[2][4]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][4] Do not dispose of this compound down the drain or in regular trash.[6]

Experimental Workflow for Disposal of this compound

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.

G cluster_0 Phase 1: Preparation and Assessment cluster_1 Phase 2: Waste Collection and Storage cluster_2 Phase 3: Final Disposal start Start: this compound Waste Generated assess Assess Hazards (Treat as Hazardous in absence of SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select a Chemically Compatible Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste: this compound' container->label_container transfer Carefully Transfer Waste to the Labeled Container label_container->transfer close_container Securely Close Container transfer->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs document Document Waste Generation (As per Institutional Protocol) contact_ehs->document end End: Waste Transferred to EHS document->end

This compound Disposal Workflow

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general guidelines.

ParameterLimitRegulation/Guideline Source
Maximum Hazardous Waste Volume per SAA55 gallonsEPA/Institutional Policies[2][4]
Maximum Acutely Toxic Waste (P-list) per SAA1 quart (liquid) or 1 kg (solid)EPA/Institutional Policies[4]
Maximum Storage Time in SAA12 months (if volume limits are not exceeded)Institutional Policies[2][4]

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and contact your EHS department for definitive guidance on the disposal of any chemical, including this compound.

References

Essential Safety and Operational Protocols for Handling Buergerinin B

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. For Buergerinin B, a comprehensive PPE strategy is recommended, treating it as a potentially cytotoxic substance.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately upon known or suspected contamination.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Lab Coat Disposable, solid-front, back-closing gown with knit cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Recommended when handling the powder form or when there is a risk of aerosol generation.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.

Operational Plan: From Receipt to Use

A meticulous operational plan ensures safety at every step of the handling process.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear appropriate PPE (at a minimum, gloves and a lab coat) during unpacking.

  • Verify that the primary container is sealed and intact.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • The storage location should be a designated, well-ventilated, and restricted-access area, such as a chemical cabinet.

  • If refrigeration is required, store it in a dedicated and clearly marked refrigerator used only for chemical storage.

3. Preparation and Handling:

  • All handling of this compound, especially the powder form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Before starting work, ensure the work area is clean and uncluttered.

  • Use disposable bench protectors to contain any potential spills.

  • When weighing the compound, use a balance inside the fume hood or use a powder containment hood.

  • For solubilizing, add the solvent slowly to the powder to avoid aerosolization.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • The cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection.

  • Use a spill kit specifically designed for cytotoxic or hazardous chemicals.

  • Absorb the spill with an inert material and place it in a labeled hazardous waste container.

  • Decontaminate the area according to established laboratory procedures.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, bench protectors, and pipette tips, must be considered hazardous waste.

  • Waste Containers: Use dedicated, leak-proof, and clearly labeled hazardous waste containers.

  • Disposal Pathway: Follow your institution's and local regulations for the disposal of cytotoxic or hazardous chemical waste. This typically involves incineration by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Materials Assemble Materials Prepare Fume Hood->Assemble Materials Weigh Compound Weigh Compound Assemble Materials->Weigh Compound Solubilize Solubilize Weigh Compound->Solubilize Perform Experiment Perform Experiment Solubilize->Perform Experiment Spill Spill Perform Experiment->Spill Decontaminate Workspace Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE Spill->Decontaminate Workspace No Spill Response Spill Response Spill->Spill Response Yes Spill Response->Decontaminate Workspace

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety and handling protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and protocols.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.